1-(Difluoromethyl)-3-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethyl)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGPXSPKXMNSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613272 | |
| Record name | 1-(Difluoromethyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20613272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-25-8 | |
| Record name | 1-(Difluoromethyl)-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Difluoromethyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20613272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(Difluoromethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(difluoromethyl)-3-nitrobenzene, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed herein involves the deoxyfluorination of 3-nitrobenzaldehyde. This document outlines the synthesis of the aldehyde precursor and provides a detailed, adaptable experimental protocol for its conversion to the desired difluoromethylated product. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers and professionals in drug development.
Introduction
The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in drug discovery and materials science to modulate physicochemical and biological properties. The difluoromethyl group (CHF₂), in particular, can act as a bioisostere for hydroxyl or thiol groups and can influence lipophilicity, metabolic stability, and binding interactions. This compound serves as a key intermediate for the synthesis of more complex molecules, leveraging the reactivity of the nitro group for further functionalization. This guide focuses on a practical and accessible synthetic approach to this compound.
Synthesis of the Starting Material: 3-Nitrobenzaldehyde
The primary precursor for the synthesis of this compound is 3-nitrobenzaldehyde. A common and effective method for its preparation is the nitration of benzaldehyde.
Experimental Protocol: Nitration of Benzaldehyde
This protocol is adapted from established literature procedures.[1]
Materials:
-
Benzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
tert-Butyl methyl ether
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄)
-
Toluene
-
Petroleum ether (60-80 °C)
-
Ice
Procedure:
-
In a three-neck flask equipped with a thermometer and an addition funnel, cool 19 mL of concentrated H₂SO₄ in an ice bath.
-
Slowly add 8.7 mL of fuming HNO₃ to the sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
To this nitrating mixture, add 2.12 g (2.02 mL) of benzaldehyde dropwise, maintaining the temperature at 15 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir overnight at room temperature.
-
Pour the reaction mixture onto 500 g of crushed ice.
-
Collect the yellow precipitate by suction filtration and wash with 200 mL of cold water.
-
Dissolve the crude product in 25 mL of tert-butyl methyl ether and wash with 25 mL of 5% NaHCO₃ solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Recrystallize the residue from a mixture of toluene and petroleum ether to yield pure 3-nitrobenzaldehyde.
Quantitative Data for the Synthesis of 3-Nitrobenzaldehyde
| Parameter | Value | Reference |
| Starting Material | Benzaldehyde (2.12 g, 20.0 mmol) | [1] |
| Reagents | Conc. H₂SO₄ (19 mL), Fuming HNO₃ (8.7 mL) | [1] |
| Reaction Temperature | 10-15 °C | [1] |
| Reaction Time | Overnight | [1] |
| Yield | 53% | [1] |
| Melting Point | 56 °C | [1] |
Synthesis of this compound
The key transformation in this synthesis is the conversion of the aldehyde functional group in 3-nitrobenzaldehyde to a difluoromethyl group. This is typically achieved through a deoxyfluorination reaction. While specific literature for the deoxyfluorination of 3-nitrobenzaldehyde is sparse, a general protocol using diethylaminosulfur trifluoride (DAST) or its more stable analogue, Deoxo-Fluor, can be adapted.[2]
Proposed Experimental Protocol: Deoxyfluorination of 3-Nitrobenzaldehyde
This protocol is a proposed adaptation based on general procedures for the deoxyfluorination of aldehydes.[2]
Materials:
-
3-Nitrobenzaldehyde
-
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST or Deoxo-Fluor® (1.2-1.5 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 403-25-8 | [3] |
| Molecular Formula | C₇H₅F₂NO₂ | [3] |
| Molecular Weight | 173.12 g/mol | [3] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Visualizations
Synthetic Pathway
Caption: Synthetic pathway from Benzaldehyde.
Experimental Workflow
Caption: Deoxyfluorination experimental workflow.
Conclusion
This technical guide provides a detailed and practical approach for the synthesis of this compound. By following the outlined protocols for the synthesis of the 3-nitrobenzaldehyde precursor and its subsequent deoxyfluorination, researchers can reliably produce this valuable intermediate. The provided quantitative data and visual workflows are intended to facilitate the successful implementation of this synthesis in a laboratory setting, thereby supporting further research and development in medicinal chemistry and materials science. It is recommended that the proposed deoxyfluorination protocol be optimized for scale and specific laboratory conditions.
References
Technical Guide: Physical Properties of 1-(difluoromethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-(difluoromethyl)-3-nitrobenzene. Due to the limited availability of experimental data for this specific compound, this guide also includes generalized experimental protocols for the determination of key physical properties applicable to this and similar organic compounds.
Physical Properties of this compound
The following table summarizes the available quantitative and qualitative physical properties of this compound. It is important to note that experimentally determined data for this compound is sparse in publicly accessible literature.
| Property | Value | Source Type |
| Molecular Formula | C₇H₅F₂NO₂ | Experimental |
| Molecular Weight | 173.12 g/mol | Experimental[1] |
| Boiling Point | 80-81 °C at 1 Torr | Experimental |
| Appearance | Pale yellow liquid or solid | Inferred |
| Odor | Distinct aromatic odor | Inferred |
| Solubility in Water | Insoluble to slightly soluble | Inferred |
| Solubility in Organic Solvents | Soluble | Inferred |
| XLogP3 | 2.7 | Computed |
Inferred properties are based on the general characteristics of aromatic nitro compounds.
Experimental Protocols
The following are detailed, generalized methodologies for the determination of the primary physical properties of a liquid organic compound like this compound.
2.1. Melting Point Determination [2]
The melting point is determined as a range, from the temperature at which the first crystal melts to the temperature at which the last crystal disappears.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp) or Thiele tube, capillary tubes, thermometer.
-
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
For accuracy, perform at least two determinations.
-
2.2. Boiling Point Determination (Thiele Tube Method) [3][4]
This micro-method is suitable for small sample volumes.
-
Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube sealed at one end, heating oil (e.g., mineral oil), Bunsen burner or hot plate.
-
Procedure:
-
Add 0.5-1 mL of the liquid sample into the small test tube.
-
Place a capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer so that the bulb and the attached test tube are immersed in the heating oil within the Thiele tube. The open end of the test tube should be above the oil level.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.
-
2.3. Density Determination (Pycnometer Method)
A pycnometer is a flask with a close-fitting ground glass stopper with a fine bore through its center, which allows for the measurement of a precise volume.
-
Apparatus: Pycnometer, analytical balance, thermometer.
-
Procedure:
-
Clean and dry the pycnometer and weigh it accurately (m₁).
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. Insert the stopper; excess liquid will be forced out through the capillary.
-
Carefully wipe the outside of the pycnometer dry and weigh it again (m₂).
-
Record the temperature of the liquid.
-
Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at the same temperature, and weigh it (m₃).
-
Calculate the density of the sample using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference
-
2.4. Solubility Determination [5]
Solubility is typically determined qualitatively in a range of solvents.
-
Apparatus: Small test tubes, vortex mixer (optional), a range of solvents (e.g., water, ethanol, diethyl ether, hexane, 5% aq. HCl, 5% aq. NaOH).
-
Procedure:
-
Place approximately 20-30 mg of the sample into a small test tube.
-
Add 0.5 mL of the solvent to be tested.
-
Stir or vortex the mixture for 1-2 minutes.
-
Observe if the solid dissolves completely. If it does, the compound is soluble. If some or all of it remains undissolved, it is sparingly soluble or insoluble.
-
Repeat the test for each solvent. Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the determination of the physical properties of an unknown liquid organic compound.
Caption: Workflow for Physical Property Determination.
Conclusion
While this compound is a compound of interest in synthetic chemistry, there is a notable lack of comprehensive, publicly available experimental data regarding its physical properties. The data presented in this guide has been compiled from the available literature and computational predictions. The provided experimental protocols offer a framework for researchers to determine these properties in a laboratory setting. Further experimental investigation is required to fully characterize this compound.
References
An In-depth Technical Guide to 1-(Difluoromethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1-(difluoromethyl)-3-nitrobenzene, focusing on its structure, properties, synthesis, and spectral characterization. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Properties
This compound is an aromatic organic compound with the chemical formula C₇H₅F₂NO₂. Its structure consists of a benzene ring substituted with a difluoromethyl group (-CHF₂) at position 1 and a nitro group (-NO₂) at position 3.
dot graph { layout=neato; node [shape=plaintext]; "1" [label=""]; "2" [label=""]; "3" [label=""]; "4" [label=""]; "5" [label=""]; "6" [label=""]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "H4" [label="H"]; "C_dfm" [label="C"]; "H_dfm" [label="H"]; "F1_dfm" [label="F"]; "F2_dfm" [label="F"]; "N" [label="N"]; "O1" [label="O"]; "O2" [label="O"];
edge [color="#202124"]; "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1";
"C2" -- "H1"; "C4" -- "H2"; "C5" -- "H3"; "C6" -- "H4";
"C1" -- "C_dfm"; "C_dfm" -- "H_dfm"; "C_dfm" -- "F1_dfm"; "C_dfm" -- "F2_dfm";
"C3" -- "N"; "N" -- "O1" [style=double]; "N" -- "O2";
{rank=same; "C1"; "C2"; "C3"; "C4"; "C5"; "C6"}; } Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 403-25-8 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₇H₅F₂NO₂ | [2][4][5][6] |
| Molecular Weight | 173.12 g/mol | [2][3][4][6] |
| Appearance | Light yellow oil | [1] |
| Boiling Point | 112-114 °C @ 11 mmHg | [5][7] |
| Melting Point | -14 to -13.5 °C | [7] |
| Density | 1.396 g/cm³ | [7] |
| Refractive Index | 1.513 @ 20 °C | [7] |
Experimental Protocols
Synthesis of this compound via Sandmeyer Difluoromethylation
A documented method for the synthesis of this compound is the Sandmeyer difluoromethylation of 3-nitrobenzenediazonium tetrafluoroborate.[1]
Experimental Procedure:
The synthesis is performed following a standard procedure, commencing with 3-nitrobenzenediazonium tetrafluoroborate (1.00 mmol, 237 mg).[1] Following the reaction and subsequent purification, this compound is isolated as a light yellow oil.[1] The reported yield for this procedure is 66% (114 mg, 0.66 mmol).[1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of this compound.
Table 2: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.45 | s | Ar-H | |
| 8.29 | d | 8.0 | Ar-H |
| 7.91 | d | 8.0 | Ar-H |
| 7.74 | t | 8.0 | Ar-H |
| 6.78 | t | 55.2 | CHF₂ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3092 | Aromatic C-H stretch |
| 1621 | Aromatic C=C stretch |
| 1538 | Asymmetric NO₂ stretch |
| 1354 | Symmetric NO₂ stretch |
| 1098 | C-F stretch |
| 1045 | C-F stretch |
| 812 | C-H out-of-plane bend |
| 739 | C-H out-of-plane bend |
Method: Neat[1]
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ionization Mode | Calculated m/z | Found m/z |
| EI-TOF | 173.0288 | 173.0285 |
[M]⁺[1]
Conclusion
This technical guide provides essential data on the chemical structure, properties, synthesis, and spectroscopic characterization of this compound. The detailed experimental protocol and comprehensive spectral data serve as a valuable resource for researchers engaged in the synthesis and application of fluorinated aromatic compounds in various fields, including medicinal chemistry and materials science.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. 403-25-8 1-(Difluoromethyl)-3-nitro-benzene AKSci 2687AE [aksci.com]
- 3. appchemical.com [appchemical.com]
- 4. 403-25-8|this compound|BLD Pharm [bldpharm.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 403-25-8 | 1-(Difluoromethyl)-3-nitro-benzene - Alachem Co., Ltd. [alachem.co.jp]
- 7. CAS 403-25-8 | 4754-3-39 | MDL MFCD18071057 | 3-(Difluoromethyl)nitrobenzene | SynQuest Laboratories [synquestlabs.com]
- 8. 403-25-8 / 1-(Difluoromethyl)-3-nitro-benzene | BTCpharm华祥医药 [btcpharm.com]
An In-depth Technical Guide to 1-(difluoromethyl)-3-nitrobenzene (CAS 403-25-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(difluoromethyl)-3-nitrobenzene (CAS 403-25-8), a valuable building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in the development of bioactive molecules.
Core Chemical and Physical Properties
This compound is a light yellow oil at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing essential data for reaction planning and process development.
| Property | Value | Reference(s) |
| CAS Number | 403-25-8 | [2][3][4][5][6] |
| Molecular Formula | C₇H₅F₂NO₂ | [2][3][4][5] |
| Molecular Weight | 173.12 g/mol | [3][4][6] |
| Appearance | Light yellow oil | [1] |
| Boiling Point | 112-114 °C at 11 mmHg | [3][5] |
| Melting Point | -14 to -13.5 °C | [5] |
| Density | 1.396 g/cm³ | [5] |
| Refractive Index | 1.513 @ 20 °C | [5] |
Spectroscopic Data
The structural confirmation of this compound relies on various spectroscopic techniques. The available proton nuclear magnetic resonance (¹H NMR) data is presented below.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference(s) |
| ¹H | 7.40-8.45 | m | CDCl₃ | [1] |
Synthesis and Purification
The synthesis of this compound is achieved through a Sandmeyer-type difluoromethylation reaction.[1] The general workflow involves the conversion of an aromatic amine to a diazonium salt, followed by reaction with a difluoromethyl source.
Experimental Workflow: Sandmeyer Difluoromethylation
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. chemindex.com [chemindex.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 403-25-8 | 1-(Difluoromethyl)-3-nitro-benzene - Alachem Co., Ltd. [alachem.co.jp]
- 5. CAS 403-25-8 | 4754-3-39 | MDL MFCD18071057 | 3-(Difluoromethyl)nitrobenzene | SynQuest Laboratories [synquestlabs.com]
- 6. 403-25-8 1-(Difluoromethyl)-3-nitro-benzene AKSci 2687AE [aksci.com]
mechanism of electrophilic nitration of difluoromethylbenzene
An In-depth Technical Guide to the Electrophilic Nitration of Difluoromethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. Among these reactions, nitration holds a prominent position due to the synthetic versatility of the nitro group, which can be readily converted into other functional groups, such as amines. This guide provides a detailed examination of the electrophilic nitration of difluoromethylbenzene, a compound of interest in medicinal and agricultural chemistry due to the unique properties conferred by the difluoromethyl (CHF₂) group. The CHF₂ group can act as a bioisostere for hydroxyl or thiol groups and can modulate a molecule's physicochemical properties like lipophilicity and metabolic stability.
This document will delve into the reaction mechanism, the directing effects of the difluoromethyl substituent, and provide a representative experimental protocol.
The Difluoromethyl Group: An Electron-Withdrawing Deactivator
The difluoromethyl (CHF₂) group significantly influences the reactivity of the benzene ring towards electrophilic attack. Its behavior is primarily governed by a strong electron-withdrawing inductive effect (-I) originating from the high electronegativity of the two fluorine atoms. This inductive effect withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. Consequently, the CHF₂ group is classified as a deactivating group. For comparison, (trifluoromethyl)benzene undergoes nitration 40,000 times more slowly than benzene.
The electronic effect of a substituent can be quantified using Hammett constants (σ). The positive values of the meta (σ_m) and para (σ_p) Hammett constants for the CHF₂ group confirm its electron-withdrawing nature.
| Substituent | σ_m | σ_p |
| -CHF₂ | 0.38 | 0.47 |
| -CF₃ | 0.43 | 0.54 |
| Data sourced from Wang, 1991. |
The deactivating nature of the CHF₂ group necessitates harsher reaction conditions for electrophilic nitration compared to activated aromatic compounds.
Mechanism of Electrophilic Nitration
The electrophilic nitration of difluoromethylbenzene follows the general three-step mechanism of electrophilic aromatic substitution.
Step 1: Generation of the Electrophile (Nitronium Ion)
The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid.
Step 2: Nucleophilic Attack and Formation of the Sigma Complex
The electron-rich π system of the difluoromethylbenzene ring attacks the highly electrophilic nitronium ion. This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Step 3: Deprotonation and Restoration of Aromaticity
A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the sp³-hybridized carbon atom of the sigma complex. This step restores the aromaticity of the ring, yielding the nitrated product.
Regioselectivity: The Meta-Directing Effect of the CHF₂ Group
The difluoromethyl group is a deactivating meta-director. This directing effect can be understood by examining the stability of the sigma complex intermediates formed upon attack at the ortho, meta, and para positions.
-
Ortho and Para Attack: When the nitronium ion attacks at the ortho or para position, one of the resonance structures of the resulting sigma complex places the positive charge on the carbon atom directly attached to the electron-withdrawing CHF₂ group. This is a highly destabilized arrangement due to the proximity of the positive charge to the partial positive charge induced by the electronegative fluorine atoms.
-
Meta Attack: In contrast, when the attack occurs at the meta position, the positive charge in the resonance structures of the sigma complex is never placed on the carbon atom bearing the CHF₂ group. The positive charge is distributed over three other carbon atoms, avoiding the highly destabilized resonance structure seen in ortho and para attack.
Therefore, the transition state leading to the meta-substituted sigma complex is lower in energy than those leading to the ortho and para isomers, resulting in the meta product being the major isomer.
Data Presentation: Isomer Distribution
Table 1: Isomer Distribution in the Nitration of (Trifluoromethyl)benzene
| Isomer | Percentage |
| ortho | 6% |
| meta | 91% |
| para | 3% |
| This data is for trifluoromethylbenzene and serves as a close approximation for difluoromethylbenzene due to the similar electronic properties of the -CF₃ and -CHF₂ groups. |
Experimental Protocol: Representative Nitration of a Deactivated Aromatic Compound
The following is a general procedure for the nitration of a deactivated aromatic ring, which can be adapted for difluoromethylbenzene.
Materials:
-
Difluoromethylbenzene
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Deionized water
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid (e.g., 2.5 equivalents). Cool the flask in an ice-water bath to 0-5 °C. Slowly, and with continuous stirring, add concentrated nitric acid (e.g., 1.2 equivalents) dropwise, ensuring the temperature of the mixture does not exceed 10-15 °C.
-
Reaction: To the cold, stirred nitrating mixture, add difluoromethylbenzene (1.0 equivalent) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 0 and 10 °C. After the addition is complete, continue stirring the mixture in the ice bath for a specified time (e.g., 30 minutes), and then allow it to warm to room temperature. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Once the reaction is deemed complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 portions).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to isolate the desired meta-nitrodifluoromethylbenzene isomer.
Conclusion
The electrophilic nitration of difluoromethylbenzene is a classic example of electrophilic aromatic substitution on a deactivated ring. The strong electron-withdrawing inductive effect of the difluoromethyl group deactivates the ring and directs the incoming nitronium ion to the meta position. This regioselectivity is a consequence of the relative stabilities of the possible sigma complex intermediates. Understanding these principles is crucial for predicting and controlling the outcomes of synthetic routes involving fluorinated aromatic compounds, which are of increasing importance in the fields of medicinal and materials chemistry.
Spectroscopic and Synthetic Profile of 1-(Difluoromethyl)-3-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-(difluoromethyl)-3-nitrobenzene (CAS No. 403-25-8). Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a combination of reported physical properties and predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, a detailed, plausible experimental protocol for its synthesis is proposed, drawing from established methodologies for analogous compounds. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery, providing a foundational understanding of its molecular characteristics and preparation.
Chemical Identity and Physical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₅F₂NO₂. The presence of the difluoromethyl group, a bioisostere for hydroxyl or thiol groups, and the nitro group, a common pharmacophore and synthetic handle, makes it a molecule of interest in medicinal chemistry and materials science.
| Property | Value | Reference |
| CAS Number | 403-25-8 | [1] |
| Molecular Formula | C₇H₅F₂NO₂ | [1] |
| Molecular Weight | 173.12 g/mol | [1] |
| Melting Point | -14 to -13.5 °C | [1] |
| Boiling Point | 112-114 °C @ 11 mmHg | [1] |
| Density | 1.396 g/cm³ | [1] |
| Refractive Index | 1.513 @ 20 °C | [1] |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally related compounds and established principles of spectroscopy. These predictions are intended to guide the characterization of synthesized this compound.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show a triplet for the difluoromethyl proton due to coupling with the two fluorine atoms. The aromatic region will display four signals corresponding to the four protons on the benzene ring, with splitting patterns influenced by their positions relative to the electron-withdrawing nitro and difluoromethyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.40 | s | - | H-2 |
| ~8.25 | d | ~8.0 | H-4 |
| ~7.90 | d | ~8.0 | H-6 |
| ~7.70 | t | ~8.0 | H-5 |
| ~6.80 | t | ~56.0 | -CHF₂ |
Predicted ¹³C NMR Data
The carbon NMR spectrum will be characterized by a triplet for the difluoromethyl carbon due to one-bond coupling with the fluorine atoms. The aromatic region will show six distinct signals for the benzene ring carbons.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~148.5 | s | - | C-3 (C-NO₂) |
| ~140.0 | t | ~25.0 | C-1 (C-CHF₂) |
| ~135.0 | s | - | C-6 |
| ~130.0 | s | - | C-5 |
| ~125.0 | s | - | C-2 |
| ~122.0 | s | - | C-4 |
| ~115.0 | t | ~240.0 | -CHF₂ |
Predicted ¹⁹F NMR Data
The fluorine NMR spectrum is anticipated to show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, resulting from coupling to the single proton.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -110 | d | ~56.0 | -CHF₂ |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to be dominated by strong absorptions corresponding to the nitro group and C-F stretching vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1530 | Strong | Asymmetric NO₂ Stretch |
| ~1350 | Strong | Symmetric NO₂ Stretch |
| ~1100 | Strong | C-F Stretch |
| ~800-700 | Strong | Aromatic C-H Bend (out-of-plane) |
Predicted Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 173 | ~80 | [M]⁺ |
| 127 | ~100 | [M - NO₂]⁺ |
| 122 | ~40 | [M - CHF₂]⁺ |
| 76 | ~60 | [C₆H₄]⁺ |
| 51 | ~30 | [CHF₂]⁺ |
Proposed Synthetic Protocol
The synthesis of this compound can be approached through the difluoromethylation of a suitable precursor. A plausible method involves the reaction of 3-nitrobenzaldehyde with a difluoromethylating agent.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Procedure
Materials:
-
3-Nitrobenzaldehyde
-
Diethylaminosulfur trifluoride (DAST) or Deoxofluor
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzaldehyde (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) or Deoxofluor (1.1 equivalents) to the stirred solution via a dropping funnel over 30 minutes. Caution: DAST and Deoxofluor are toxic and moisture-sensitive; handle with appropriate personal protective equipment in a fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and characterization of the target compound.
Safety Information
This compound is expected to be a hazardous substance. Nitroaromatic compounds are often toxic and can be absorbed through the skin. Fluorinating agents like DAST are corrosive and react violently with water. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This technical guide provides a foundational understanding of this compound, offering predicted spectroscopic data to aid in its identification and a detailed, plausible synthetic protocol for its preparation. This information is intended to facilitate the work of researchers in drug development and other scientific fields who may wish to utilize this compound in their studies. Experimental verification of the predicted data is strongly encouraged.
References
reactivity and stability of 1-(difluoromethyl)-3-nitrobenzene
An In-Depth Technical Guide to the Reactivity and Stability of 1-(Difluoromethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data on the is limited in publicly available literature. This guide synthesizes information from studies on structurally related compounds, including nitroaromatics and difluoromethylated aromatics, to provide an informed perspective on its expected chemical behavior.
Introduction
This compound is a specialty chemical of interest in organic synthesis and potentially in the development of novel pharmaceuticals and agrochemicals. The unique combination of a strong electron-withdrawing nitro group and a difluoromethyl group imparts a distinct electronic and steric profile, influencing its reactivity and stability. The difluoromethyl group is a recognized bioisostere for alcohol, thiol, or amine functionalities and can enhance properties such as metabolic stability, solubility, and lipophilicity.[1][2] This guide provides a detailed analysis of the anticipated , drawing parallels from the behavior of related molecules.
Physicochemical Properties
A summary of the basic physicochemical properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 403-25-8 | [3] |
| Molecular Formula | C₇H₅F₂NO₂ | [3] |
| Molecular Weight | 173.12 g/mol | [3] |
| Appearance | Solid (for the 4-nitro isomer) | [4] |
Chemical Reactivity
The reactivity of this compound is governed by the interplay between the electron-deficient aromatic ring and the difluoromethyl substituent.
Aromatic Ring Reactivity
The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. Consequently, the aromatic ring of this compound is highly resistant to electrophilic attack. Conversely, the significant electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNA r) , particularly at positions ortho and para to the nitro group.
Reactivity of the Nitro Group
The nitro group is readily reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a cornerstone of synthetic routes utilizing nitroaromatics as precursors to anilines.
Reactivity of the Difluoromethyl Group
The C-H bond in the difluoromethyl group is polarized and can act as a hydrogen bond donor.[5] While more stable than a non-fluorinated methyl group, it can still participate in radical reactions. The high electronegativity of the fluorine atoms can influence the reactivity of the adjacent benzylic position.
A logical workflow for key reactions involving this compound is depicted below.
Caption: Key reaction pathways for this compound.
Stability
The stability of this compound is a critical consideration for its safe handling, storage, and application. The primary concerns are thermal stability and compatibility with other chemical substances.
Thermal Stability
Nitroaromatic compounds are known for their energetic nature and potential to undergo exothermic decomposition upon heating.[6] The high bond-dissociation energy of the C-NO₂ bond means that significant energy input is required for decomposition, but once initiated, it can be rapid and release substantial energy.[6] The primary decomposition pathway for many nitroaromatics involves the initial cleavage of the C-NO₂ bond.[7]
While specific data for this compound is unavailable, a comparison with other common nitroaromatic compounds provides a useful benchmark for its expected thermal stability.
| Compound Name | Abbreviation | Decomposition Onset (°C) |
| 2,4,6-Trinitrotoluene | TNT | ~245-255 |
| 2,4-Dinitrotoluene | DNT | ~250-280 |
| 1,3,5-Trinitrobenzene | TNB | ~310 |
Note: Data is approximate and sourced from a comparative guide on nitroaromatic compounds.[8] Actual values depend on experimental conditions.
The presence of the difluoromethyl group may influence the decomposition mechanism, but the nitro group is expected to be the primary driver of thermal instability.
Caption: Key factors influencing the stability of this compound.
Chemical Stability and Incompatibilities
This compound is expected to be incompatible with:
-
Strong reducing agents: Can lead to vigorous or explosive reactions with the nitro group.
-
Strong bases: May initiate decomposition or other unwanted reactions.
-
High temperatures: As discussed, thermal decomposition can be hazardous.
The compound should be stored in a cool, dry, well-ventilated area away from heat and ignition sources.
Experimental Protocols
Standardized experimental procedures are essential for safely assessing the stability of nitroaromatic compounds.
Thermal Stability Assessment via Differential Scanning Calorimetry (DSC)
This protocol provides a general methodology for determining the thermal stability and decomposition characteristics of a compound like this compound.
Objective: To determine the onset temperature of decomposition and the associated enthalpy.
Methodology:
-
Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of the test compound is hermetically sealed in an aluminum or gold-plated copper pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using standard reference materials (e.g., indium).
-
Experimental Conditions:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).
-
The sample is heated at a constant linear rate (e.g., 5 or 10 °C/min) over a specified temperature range (e.g., 30 °C to 400 °C).
-
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. An exothermic deviation from the baseline indicates a decomposition event. The onset temperature of this exotherm is taken as the decomposition temperature. The area under the peak is integrated to determine the enthalpy of decomposition (ΔHd).
The experimental workflow for this assessment is visualized below.
Caption: A typical experimental workflow for DSC analysis.
Conclusion
This compound is a compound whose reactivity is dominated by its nitroaromatic character, making it susceptible to nitro group reduction and nucleophilic aromatic substitution, while being resistant to electrophilic attack. Its stability profile is characteristic of nitroaromatic compounds, with thermal decomposition being a primary safety concern. The difluoromethyl group modulates these properties and offers opportunities for its use as a building block in medicinal and materials chemistry. All handling and experimental work should be conducted with appropriate safety precautions, taking into account its potential thermal instability and reactivity with incompatible materials. Further experimental studies are required to fully quantify its reactivity and stability parameters.
References
- 1. mdpi.com [mdpi.com]
- 2. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 403-25-8|this compound|BLD Pharm [bldpharm.com]
- 4. 1-(Difluoromethyl)-4-nitro-benzene AldrichCPR 29848-57-5 [sigmaaldrich.cn]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. benchchem.com [benchchem.com]
Thermodynamic Properties of Nitrated Difluoromethylbenzenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrated difluoromethylbenzenes are emerging as crucial building blocks in medicinal chemistry and materials science. A thorough understanding of their thermodynamic properties is essential for optimizing reaction conditions, predicting stability, and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the thermodynamic landscape of these compounds. Due to the limited availability of experimental data, this guide outlines a robust computational approach for determining their key thermodynamic parameters, including enthalpy of formation, entropy, and Gibbs free energy of formation. The methodologies presented here offer a clear roadmap for researchers to obtain reliable thermochemical data for these and other similar molecules of interest.
Introduction
The introduction of a difluoromethyl group (CHF2) into aromatic systems can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and pKa. When combined with a nitro group (-NO2), a powerful electron-withdrawing group, the resulting nitrated difluoromethylbenzenes exhibit unique electronic and reactivity profiles. These characteristics make them valuable intermediates in the synthesis of pharmaceuticals and advanced materials.
Despite their growing importance, a comprehensive repository of the thermodynamic properties of nitrated difluoromethylbenzenes is currently lacking in the scientific literature. Thermodynamic data, such as the standard enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°), are fundamental to:
-
Reaction Engineering: Predicting the feasibility and spontaneity of reactions, calculating reaction enthalpies, and optimizing process conditions for synthesis.
-
Safety Assessment: Understanding the energetic properties of molecules to mitigate risks associated with their handling and storage.
-
Computational Modeling: Providing accurate parameters for molecular modeling and simulations, aiding in the design of new molecules with desired properties.
This guide addresses this knowledge gap by presenting a state-of-the-art computational methodology for the accurate determination of the thermodynamic properties of the ortho, meta, and para isomers of nitrodifluoromethylbenzene.
Computational Methodology: A Detailed Protocol
In the absence of extensive experimental data, high-level quantum chemical calculations provide a reliable alternative for obtaining accurate thermodynamic properties. The G3MP2B3 composite method is a well-established and cost-effective computational approach that has been shown to yield results with "chemical accuracy" (typically within ±4 kJ/mol of experimental values) for a wide range of organic molecules.
The following protocol outlines the steps for calculating the thermodynamic properties of nitrated difluoromethylbenzene isomers using the G3MP2B3 method.
2.1. Software and Hardware
-
Quantum Chemistry Software Package: Gaussian 16 or a similar suite of programs capable of performing G3MP2B3 calculations.
-
Computational Resources: A high-performance computing cluster is recommended due to the computational cost of the frequency calculations required.
2.2. Computational Steps
The G3MP2B3 calculation is a multi-step procedure:
-
Geometry Optimization: The molecular geometry of each isomer (ortho, meta, and para) is optimized using the B3LYP density functional theory method with the 6-31G(d) basis set. This step finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Calculation: A vibrational frequency analysis is performed at the same B3LYP/6-31G(d) level of theory. This confirms that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculations: A series of single-point energy calculations are then performed on the optimized geometry using higher levels of theory and larger basis sets to refine the electronic energy. These include:
-
QCISD(T)/6-31G(d)
-
MP4/6-31+G(d)
-
MP4/6-31G(2df,p)
-
MP2/G3MP2large
-
-
G3MP2B3 Energy Calculation: The final G3MP2B3 energy is calculated by combining the energies from the previous steps along with empirical higher-level corrections.
2.3. Calculation of Thermodynamic Properties
The standard enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°) are calculated from the G3MP2B3 output using the principles of statistical mechanics.
-
Enthalpy of Formation (ΔHf°): The gas-phase enthalpy of formation is calculated using the atomization method. The G3MP2B3 energy of the molecule is combined with the calculated zero-point vibrational energy and thermal corrections. The experimental enthalpies of formation of the constituent atoms in their standard state are then used to derive the molecular enthalpy of formation.
-
Entropy (S°): The standard entropy is calculated from the vibrational, rotational, and translational contributions obtained from the frequency calculation.
-
Gibbs Free Energy of Formation (ΔGf°): The Gibbs free energy of formation is calculated using the following equation: ΔGf° = ΔHf° - TΔSf° where T is the standard temperature (298.15 K) and ΔSf° is the entropy of formation, calculated from the absolute entropy of the molecule and the standard entropies of the constituent elements.
Data Presentation: Thermodynamic Properties of Nitrodifluoromethylbenzene Isomers
The following tables are presented as templates to be populated with the results obtained from the computational protocol described in Section 2.
Table 1: Calculated Gas-Phase Enthalpy of Formation (ΔHf°) at 298.15 K
| Compound | Isomer | ΔHf° (kJ/mol) |
| Nitrodifluoromethylbenzene | ortho | To be calculated |
| meta | To be calculated | |
| para | To be calculated |
Table 2: Calculated Gas-Phase Standard Entropy (S°) at 298.15 K
| Compound | Isomer | S° (J/mol·K) |
| Nitrodifluoromethylbenzene | ortho | To be calculated |
| meta | To be calculated | |
| para | To be calculated |
Table 3: Calculated Gas-Phase Gibbs Free Energy of Formation (ΔGf°) at 298.15 K
| Compound | Isomer | ΔGf° (kJ/mol) |
| Nitrodifluoromethylbenzene | ortho | To be calculated |
| meta | To be calculated | |
| para | To be calculated |
Visualizations
4.1. Computational Workflow
The following diagram illustrates the workflow for the computational determination of thermodynamic properties.
Caption: Computational workflow for determining thermodynamic properties.
4.2. Relationship Between Thermodynamic Properties
The fundamental relationship between enthalpy, entropy, and Gibbs free energy is depicted in the following diagram.
Caption: Interrelation of core thermodynamic properties.
Conclusion
Technical Guide: Solubility of 1-(Difluoromethyl)-3-nitrobenzene in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-(Difluoromethyl)-3-nitrobenzene is an aromatic compound featuring a benzene ring substituted with a difluoromethyl group and a nitro group. The physicochemical properties of this molecule, particularly its solubility, are fundamental to its application in research and development. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a key determinant of a compound's behavior in biological systems.
This guide provides both a predictive qualitative assessment of solubility and a robust experimental procedure for its quantitative determination.
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be inferred from its molecular structure. The molecule possesses a nonpolar benzene ring, a polar nitro group (-NO₂), and a moderately polar difluoromethyl group (-CHF₂).
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to have very low solubility in water due to the dominance of the nonpolar aromatic ring. In polar protic solvents like ethanol and methanol, solubility is likely to be moderate, facilitated by dipole-dipole interactions with the nitro and difluoromethyl groups.[1]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Good solubility is predicted in these solvents. The polarity of solvents like acetone and DMSO can effectively solvate both the polar functional groups and, to some extent, the nonpolar aromatic core.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Moderate to good solubility is expected in non-polar aromatic solvents like toluene due to favorable π-π stacking interactions with the benzene ring. In aliphatic non-polar solvents like hexane, solubility is anticipated to be lower.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): this compound is expected to be readily soluble in chlorinated solvents due to a good balance of polarity for solvating the entire molecule.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water | 25 | Data not available | Data not available | |
| Ethanol | 25 | Data not available | Data not available | |
| Methanol | 25 | Data not available | Data not available | |
| Acetone | 25 | Data not available | Data not available | |
| Dichloromethane | 25 | Data not available | Data not available | |
| Chloroform | 25 | Data not available | Data not available | |
| Ethyl Acetate | 25 | Data not available | Data not available | |
| Hexane | 25 | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |
Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
The shake-flask method is a reliable and widely used technique for determining the thermodynamic (or equilibrium) solubility of a compound.[2][3][4]
Materials
-
This compound (solid, high purity)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or orbital incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure
Part A: Preparation of Saturated Solution
-
Add an excess amount of solid this compound to a vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Pipette a known volume (e.g., 2 mL) of the desired solvent into the vial.
-
Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to ensure equilibrium is reached. Typically, 24 to 48 hours is adequate, though preliminary experiments can be conducted to determine the optimal equilibration time.[3]
Part B: Sample Processing
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the sedimentation of the excess solid.
-
To separate the undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
Part C: Quantification by UV-Vis Spectroscopy
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute stock solution of this compound in the solvent of interest.
-
Scan the solution using the UV-Vis spectrophotometer to determine the λmax, which will be used for all subsequent absorbance measurements.
-
-
Preparation of Calibration Curve:
-
Prepare a high-concentration stock solution of the compound in the chosen solvent with a precisely known concentration.
-
Perform a series of serial dilutions to create at least five standard solutions of known concentrations that bracket the expected concentration of the saturated solution.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a good calibration.
-
-
Analysis of Saturated Solution:
-
Accurately dilute the filtered supernatant from Part B with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of the compound in that solvent at that temperature.
-
Experimental Workflow Diagram
Caption: Workflow for solubility determination using the shake-flask method and UV-Vis analysis.
Alternative Analytical Techniques
For compounds with low UV absorbance or for analyzing solubility in complex mixtures, High-Performance Liquid Chromatography (HPLC) can be used as an alternative to UV-Vis spectroscopy.[5] The sample preparation (Parts A and B) remains the same, but the quantification (Part C) is performed by injecting the diluted supernatant into an HPLC system and comparing the peak area to that of known standards.
Conclusion
While specific quantitative solubility data for this compound is not currently widespread, this technical guide provides a robust framework for its experimental determination. The predicted qualitative profile suggests moderate to good solubility in common polar aprotic and chlorinated organic solvents, with limited solubility in water. The detailed shake-flask protocol and analytical methodology described herein will enable researchers to generate reliable and accurate solubility data, which is essential for the effective use of this compound in drug discovery and chemical synthesis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. enamine.net [enamine.net]
- 4. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. pharmaguru.co [pharmaguru.co]
Methodological & Application
Application Notes and Protocols for 1-(Difluoromethyl)-3-nitrobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Difluoromethyl)-3-nitrobenzene (CAS No. 403-25-8) is a valuable fluorinated building block in modern organic synthesis. The incorporation of the difluoromethyl (-CF₂H) group into organic molecules is a widely employed strategy in medicinal chemistry and agrochemical development to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The -CF₂H group can act as a bioisostere for hydroxyl or thiol groups, offering unique electronic properties due to the electron-withdrawing nature of the fluorine atoms.
These application notes provide an overview of the synthetic utility of this compound, focusing on its primary transformation into 3-(difluoromethyl)aniline, a key intermediate for the synthesis of more complex molecules. A detailed experimental protocol for this key reduction step is provided, adapted from established procedures for structurally similar compounds.
Key Synthetic Application: Precursor to 3-(Difluoromethyl)aniline
The most prominent application of this compound in organic synthesis is its role as a precursor to 3-(difluoromethyl)aniline. The nitro group serves as a versatile functional handle that can be readily reduced to an amino group. This transformation unlocks a wide range of subsequent chemical modifications, making 3-(difluoromethyl)aniline a highly sought-after intermediate in the synthesis of pharmaceuticals and other advanced materials. For instance, substituted anilines are common starting materials in the synthesis of various bioactive heterocyclic compounds and are used in cross-coupling reactions to form carbon-nitrogen bonds.
The logical workflow for the utilization of this compound is depicted below:
Caption: Synthetic utility of this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-(Difluoromethyl)aniline via Catalytic Reduction of this compound
This protocol describes the reduction of the nitro group of this compound to an amine using zinc powder and ammonium chloride. This method is adapted from a procedure used for a structurally related compound, 1-bromo-2-(difluoromethyl)-4-nitrobenzene, and is expected to be effective for this transformation.[1][2]
Reaction Scheme:
(Image of the chemical reaction: this compound reacting with Zn/NH4Cl in Ethanol/THF to yield 3-(difluoromethyl)aniline)
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 173.12 | 1.00 g | 5.78 |
| Zinc Powder | 65.38 | 1.89 g | 28.9 |
| Ammonium Chloride | 53.49 | 1.54 g | 28.9 |
| Tetrahydrofuran (THF) | - | 10 mL | - |
| Ethanol | - | 10 mL | - |
| Ethyl Acetate | - | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
| Celite | - | - | - |
Experimental Procedure:
-
To a stirred solution of this compound (1.00 g, 5.78 mmol) in a mixture of Tetrahydrofuran (THF, 10 mL) and Ethanol (10 mL) at ambient temperature, add ammonium chloride (1.54 g, 28.9 mmol) and zinc powder (1.89 g, 28.9 mmol).[1][2]
-
Stir the resulting mixture at ambient temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a short pad of Celite and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 3-(difluoromethyl)aniline.
Expected Yield: Based on similar reactions, a yield of 70-85% can be anticipated.
The workflow for this experimental protocol is visualized below:
Caption: Workflow for the synthesis of 3-(difluoromethyl)aniline.
Downstream Applications of 3-(Difluoromethyl)aniline
The synthesized 3-(difluoromethyl)aniline is a versatile intermediate. For example, it can be used in condensation reactions with carboxylic acids or their derivatives to form amides, or with sulfonyl chlorides to form sulfonamides. Furthermore, it can participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct more complex molecular architectures. An example from the patent literature shows that a similar aniline, 2-methyl-3-difluoromethyl aniline, can be used in a copper-catalyzed reaction with o-chlorobenzoic acid to synthesize N-phenyl anthranilic acid derivatives, which are a class of compounds with potential anti-inflammatory properties.
Conclusion
This compound is a strategic starting material for introducing the difluoromethyl group into aromatic systems. Its primary utility lies in its efficient conversion to 3-(difluoromethyl)aniline, a key building block for the synthesis of a wide array of functional molecules relevant to the pharmaceutical and agrochemical industries. The provided protocol offers a reliable method for this key transformation, enabling researchers to access this valuable intermediate for their synthetic endeavors.
References
Application Notes and Protocols: Nitration of 1-(Difluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a crucial entry point for the introduction of a nitro group, which can be further transformed into a variety of functional groups essential for the synthesis of pharmaceuticals and other fine chemicals. This document provides detailed laboratory protocols for the nitration of 1-(difluoromethyl)benzene. The difluoromethyl group (-CHF2) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[1][2][3] Understanding and controlling this reaction is vital for the synthesis of specifically substituted aromatic compounds.
Data Presentation
The following table summarizes representative reaction parameters and expected outcomes for the nitration of 1-(difluoromethyl)benzene. These values are based on established principles of electrophilic aromatic substitution on deactivated rings and protocols for similar substrates.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 1-(Difluoromethyl)benzene | 1.0 equivalent | Starting material. |
| Concentrated Nitric Acid (90%) | 1.1 - 1.5 equivalents | Nitrating agent. |
| Concentrated Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent. |
| Reaction Conditions | ||
| Temperature | 0 - 25 °C | The reaction is exothermic and requires careful temperature control. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or GC for completion. |
| Work-up & Purification | ||
| Quenching | Ice-water | To stop the reaction and precipitate the product. |
| Extraction | Dichloromethane or Ethyl Acetate | To isolate the product from the aqueous phase. |
| Washing | Water, sat. NaHCO₃ soln., Brine | To remove residual acids and salts. |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |
| Purification | Column Chromatography or Recrystallization | To isolate the desired isomer(s). |
| Expected Outcome | ||
| Major Product | 1-(Difluoromethyl)-3-nitrobenzene | Based on the meta-directing effect of the -CHF2 group.[1][2][3] |
| Minor Products | Ortho and Para isomers | Expected in smaller quantities. |
| Yield | Moderate to Good | Dependent on reaction conditions and purification efficiency. |
Experimental Protocols
Safety Precautions:
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic and can proceed vigorously if the temperature is not controlled.
-
Organic solvents are flammable. Keep away from ignition sources.
Materials and Reagents:
-
1-(Difluoromethyl)benzene
-
Concentrated Nitric Acid (HNO₃, 90%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice
-
Deionized Water
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column (if necessary)
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry flask, carefully add a calculated volume of concentrated sulfuric acid (2.0 - 3.0 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated nitric acid (1.1 - 1.5 equivalents) dropwise to the cold sulfuric acid with continuous stirring.
-
Maintain the temperature of the mixture below 10 °C during the addition. This mixture contains the reactive nitronium ion (NO₂⁺).[4][5]
-
-
Nitration Reaction:
-
In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 1-(difluoromethyl)benzene (1.0 equivalent) in a minimal amount of a suitable inert solvent if necessary, or use it neat.
-
Cool the flask containing the 1-(difluoromethyl)benzene to 0-5 °C in an ice bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 1-(difluoromethyl)benzene.
-
The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C. Use a thermometer to monitor the reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to isolate the major product, this compound.
-
Visualizations
Reaction Pathway
The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of 1-(difluoromethyl)benzene, highlighting the formation of the sigma complex intermediate and the directing effect of the difluoromethyl group.
Experimental Workflow
This diagram outlines the key steps in the laboratory protocol for the nitration of 1-(difluoromethyl)benzene.
References
Application Notes and Protocols: 1-(Difluoromethyl)-3-nitrobenzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Difluoromethyl)-3-nitrobenzene is a valuable fluorinated building block in medicinal chemistry. The incorporation of the difluoromethyl (CHF₂) group into bioactive molecules can significantly enhance their pharmacological properties. The CHF₂ group is often considered a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amino groups, potentially improving metabolic stability, binding affinity, and cell membrane permeability. This document provides detailed application notes and protocols for the utilization of this compound as a precursor for the synthesis of novel bioactive compounds, with a focus on pyrazole derivatives known for their diverse biological activities.
Core Applications: Synthesis of Bioactive Pyrazole Derivatives
A primary application of this compound in medicinal chemistry is its use as a starting material for the synthesis of various heterocyclic compounds, particularly pyrazoles. The synthetic strategy involves the initial reduction of the nitro group to an amine, followed by diazotization and subsequent cyclization reactions to form the pyrazole core. These pyrazole derivatives can then be further functionalized to generate a library of compounds for biological screening.
Experimental Protocols
Protocol 1: Reduction of this compound to 3-(Difluoromethyl)aniline
This protocol outlines the chemical reduction of the nitro group to an amine, a crucial first step in utilizing the title reagent.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of iron powder (5 equivalents) in a mixture of ethanol and water (2:1 v/v), add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add this compound (1 equivalent) portion-wise to the refluxing mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-(difluoromethyl)aniline.
Expected Yield: 85-95%
Protocol 2: Synthesis of 3-(Difluoromethyl)-1H-pyrazole Derivatives
This protocol describes the synthesis of a pyrazole core from 3-(difluoromethyl)aniline. This is a versatile intermediate for further functionalization.
Materials:
-
3-(Difluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetoacetate
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
Diazotization: Dissolve 3-(difluoromethyl)aniline (1 equivalent) in a mixture of hydrochloric acid and water at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to form the diazonium salt solution.
-
Coupling and Cyclization: In a separate flask, dissolve ethyl acetoacetate (1 equivalent) and sodium acetate (3 equivalents) in ethanol.
-
Slowly add the previously prepared diazonium salt solution to the ethanol mixture at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(difluoromethyl)-1H-pyrazole derivative.
Data Presentation
The following tables summarize quantitative data for the biological activities of pyrazole derivatives analogous to those that can be synthesized from this compound. This data provides an indication of the potential efficacy of novel compounds derived from this reagent.
Table 1: Antifungal Activity of 3-(Difluoromethyl)-pyrazole-4-carboxylic Oxime Ester Derivatives [1]
| Compound | Target Fungus | Inhibition Rate (%) at 50 µg/mL |
| 5a | Sclerotinia sclerotiorum | 85.2 |
| Botrytis cinerea | 78.5 | |
| Rhizoctonia solani | 81.3 | |
| 5b | Sclerotinia sclerotiorum | 88.9 |
| Botrytis cinerea | 82.1 | |
| Rhizoctonia solani | 85.6 | |
| 5c | Sclerotinia sclerotiorum | 92.3 |
| Botrytis cinerea | 89.7 | |
| Rhizoctonia solani | 90.1 |
Note: The table presents a selection of data for illustrative purposes. For complete data, refer to the cited literature.
Table 2: Antibacterial Activity of Phenyl-Substituted Pyrazole Derivatives against Gram-Positive Bacteria [2]
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 1 | Staphylococcus aureus | 2 |
| Enterococcus faecalis | 4 | |
| 2 | Staphylococcus aureus | 1-2 |
| Enterococcus faecalis | 2 | |
| 3 | Staphylococcus aureus | 1 |
| Enterococcus faecalis | 1 |
Note: These compounds are structurally related to potential derivatives of this compound and indicate the potential for potent antibacterial activity.
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic pathway from this compound to a library of potentially bioactive pyrazole derivatives.
Caption: Synthetic workflow for the generation of a library of bioactive pyrazole derivatives.
Logical Relationships in Drug Discovery
The following diagram illustrates the logical progression from a starting reagent to a potential drug candidate.
Caption: Logical progression in a drug discovery program utilizing the target reagent.
References
Synthetic Routes to Derivatives of 1-(Difluoromethyl)-3-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various derivatives of 1-(difluoromethyl)-3-nitrobenzene. This fluorinated aromatic compound serves as a versatile building block in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the difluoromethyl group and the reactivity of the nitro-substituted benzene ring. The synthetic routes outlined herein focus on key transformations including reduction of the nitro group, halogenation of the aromatic ring, and subsequent cross-coupling and nucleophilic substitution reactions.
Core Synthetic Strategies
The derivatization of this compound primarily involves three strategic approaches:
-
Reduction of the Nitro Group: The conversion of the nitro group to an amine is a fundamental transformation, yielding 3-(difluoromethyl)aniline. This aniline derivative is a key intermediate that can undergo a wide range of further functionalization reactions, such as amide bond formation, diazotization, and N-alkylation/arylation.
-
Halogenation of the Aromatic Ring: Introduction of a halogen atom (e.g., bromine or chlorine) onto the benzene ring, primarily at positions activated by the nitro group, paves the way for various palladium-catalyzed cross-coupling reactions. This strategy is essential for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. This allows for the direct introduction of nucleophiles such as alkoxides and amines, displacing a suitable leaving group.
Diagram of Synthetic Pathways
Application Notes and Protocols for the Quantification of 1-(Difluoromethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-(difluoromethyl)-3-nitrobenzene in various matrices. The protocols described are based on established analytical techniques for nitroaromatic compounds and are intended to serve as a comprehensive guide for method development and validation.
Introduction
This compound is a synthetic organic compound with potential applications in pharmaceutical and agrochemical industries. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and environmental monitoring. This document outlines two primary analytical methods for its determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a closely related compound is presented in Table 1. These properties are essential for selecting and optimizing analytical conditions.
| Property | This compound | 1-(Difluoromethoxy)-3-nitrobenzene |
| CAS Number | 403-25-8 | 22236-07-3 |
| Molecular Formula | C₇H₅F₂NO₂ | C₇H₅F₂NO₃ |
| Molecular Weight | 173.12 g/mol | 189.12 g/mol [1][2] |
| Appearance | Expected to be a solid or liquid | - |
| Solubility | Expected to be soluble in organic solvents like acetonitrile, methanol | - |
Analytical Methods
Two robust and widely used analytical techniques are detailed below for the quantification of this compound.
HPLC-UV is a versatile and reliable method for the analysis of non-volatile and thermally labile compounds like many nitroaromatics.[3] The method's selectivity and sensitivity make it suitable for various sample matrices.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may require optimization based on the specific column and instrumentation. For mass spectrometry-compatible methods, formic acid can be used instead of phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Based on the UV spectrum of this compound. A wavelength in the range of 254-280 nm is expected to be appropriate for the nitroaromatic chromophore.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Solid Samples: Extract a known weight of the homogenized sample with a suitable organic solvent (e.g., acetonitrile). The extraction may be facilitated by sonication or shaking. Centrifuge or filter the extract to remove particulate matter.
-
Liquid Samples: Dilute the sample with the mobile phase. If the matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Workflow for HPLC-UV Analysis:
Caption: Workflow for HPLC-UV quantification.
Quantitative Data Summary (Hypothetical):
| Parameter | Result |
| Linear Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds.[3] It provides both quantitative data and structural information, confirming the identity of the analyte.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and method development (e.g., m/z 50-300).
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of this compound (e.g., the molecular ion and major fragment ions).
-
-
-
Standard and Sample Preparation:
-
Similar to the HPLC method, but using a more volatile solvent suitable for GC, such as dichloromethane or ethyl acetate.
-
-
Data Analysis:
-
Identify the analyte by its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.
-
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS quantification.
Quantitative Data Summary (Hypothetical):
| Parameter | Result |
| Linear Range | 0.01 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.01 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Method Validation
For use in regulated environments, the chosen analytical method should be validated according to ICH (International Council for Harmonisation) or other relevant guidelines. Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Relationship of Validation Parameters:
Caption: Method validation logical flow.
Conclusion
The HPLC-UV and GC-MS methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method development and validation are essential to ensure accurate and precise results.
References
Application Notes and Protocols: Synthesis of Pyrazoles from 1-(Difluoromethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis of pyrazoles utilizing 1-(difluoromethyl)-3-nitrobenzene as a starting material. While direct conversion is not typical, a reliable two-stage synthetic pathway is outlined. Stage one involves the preparation of the key intermediate, 3-(difluoromethyl)phenylhydrazine, from this compound. Stage two details the subsequent classical Knorr pyrazole synthesis, reacting the hydrazine intermediate with various 1,3-dicarbonyl compounds to yield the desired substituted pyrazoles. This document offers detailed experimental protocols, data presentation in tabular format, and workflow visualizations to facilitate reproducible and efficient synthesis in a research and development setting.
Introduction
The pyrazole scaffold is a critical pharmacophore found in numerous approved drugs and clinical candidates, valued for its diverse biological activities. The incorporation of fluorine-containing moieties, such as the difluoromethyl group (CHF₂), can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of pyrazoles bearing a difluoromethylphenyl substituent is of great interest in medicinal chemistry and drug development.
This document details the synthetic route starting from this compound. The process involves the initial reduction of the nitro group to an amine, followed by diazotization and subsequent reduction to form 3-(difluoromethyl)phenylhydrazine. This hydrazine is then used in a cyclocondensation reaction with a 1,3-dicarbonyl compound to construct the pyrazole ring.
Stage 1: Synthesis of 3-(Difluoromethyl)phenylhydrazine Intermediate
The initial stage focuses on converting the commercially available starting material, this compound, into the crucial hydrazine intermediate. This is a well-established three-step process in organic synthesis.
Logical Workflow for Stage 1
Caption: Workflow for the synthesis of the key hydrazine intermediate.
Experimental Protocols for Stage 1
Step 1.1: Reduction of this compound to 3-(Difluoromethyl)aniline
-
Objective: To reduce the nitro group to an amine.
-
Reagents:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Heat the mixture to reflux and slowly add concentrated HCl.
-
Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated NaOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(difluoromethyl)aniline.
-
Step 1.2 & 1.3: Diazotization and Reduction to 3-(Difluoromethyl)phenylhydrazine
-
Objective: To convert the aniline to the corresponding hydrazine hydrochloride salt.
-
Reagents:
-
3-(Difluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium sulfite (Na₂SO₃)
-
-
Procedure:
-
Diazotization:
-
Suspend 3-(difluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to form the diazonium salt solution.
-
-
Reduction:
-
In a separate flask, prepare a solution of sodium sulfite (2.5-3.0 eq) in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution, maintaining the temperature below 10 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours.
-
Add concentrated HCl and heat the mixture to 70-80 °C for 1-2 hours.
-
Cool the solution to 0-5 °C to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-(difluoromethyl)phenylhydrazine hydrochloride.
-
-
Stage 2: Synthesis of Pyrazoles via Knorr Cyclocondensation
This stage employs the classic Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring. The 3-(difluoromethyl)phenylhydrazine prepared in Stage 1 is reacted with a 1,3-dicarbonyl compound. The choice of the dicarbonyl substrate dictates the substitution pattern on the final pyrazole product.
General Reaction Scheme
Caption: General scheme for the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1-(3-(Difluoromethyl)phenyl)-3,5-dimethyl-1H-pyrazole
-
Objective: To synthesize a model pyrazole from 3-(difluoromethyl)phenylhydrazine and acetylacetone.
-
Reagents:
-
3-(Difluoromethyl)phenylhydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (EtOH) or Glacial Acetic Acid
-
Sodium acetate (if using hydrochloride salt)
-
-
Procedure:
-
Dissolve 3-(difluoromethyl)phenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add acetylacetone (1.05 eq) to the solution.
-
Heat the mixture to reflux (typically 80-120 °C) for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
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If using acetic acid, carefully pour the mixture over ice water and neutralize with a base (e.g., NaHCO₃).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the pure pyrazole.
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Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of pyrazoles from arylhydrazines and various 1,3-dicarbonyl compounds. Yields are representative and may vary based on specific substrate and reaction scale.
Table 1: Representative 1,3-Dicarbonyl Substrates and Resulting Pyrazoles
| 1,3-Dicarbonyl Compound | R¹ | R² | R³ | Resulting Pyrazole Substitution Pattern |
| Acetylacetone | CH₃ | H | CH₃ | 3,5-Dimethylpyrazole |
| Ethyl acetoacetate | CH₃ | H | OEt | 3-Methyl-5-pyrazolone / 5-Methyl-3-hydroxypyrazole |
| Dibenzoylmethane | Ph | H | Ph | 3,5-Diphenylpyrazole |
| 1,1,1-Trifluoroacetylacetone | CF₃ | H | CH₃ | 3-Methyl-5-(trifluoromethyl)pyrazole (major regioisomer) |
| Ethyl 4,4-difluoroacetoacetate | CHF₂ | H | OEt | 3-(Difluoromethyl)-5-pyrazolone / 5-(Difluoromethyl)-3-hydroxypyrazole |
Table 2: Typical Reaction Parameters for Knorr Pyrazole Synthesis
| Parameter | Condition | Notes |
| Solvent | Ethanol, Glacial Acetic Acid, Toluene | Acetic acid can serve as both solvent and catalyst. Ethanol is a common, milder choice. |
| Temperature | Room Temperature to Reflux (80-120 °C) | Higher temperatures often required to drive the reaction to completion. |
| Catalyst | Acidic (e.g., HCl, H₂SO₄) or Basic | Often, no external catalyst is needed if using glacial acetic acid or the hydrazine salt. |
| Reaction Time | 1 - 24 hours | Monitored by TLC until disappearance of starting material. |
| Typical Yield | 60 - 95% | Highly dependent on substrates and purification method. |
Note on Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of two regioisomers can be formed.[1][2] The regiochemical outcome is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions (e.g., pH).[2] Generally, the hydrazine nitrogen with the aryl substituent attacks the more electrophilic carbonyl carbon.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(difluoromethyl)-3-nitrobenzene
Welcome to the technical support center for the purification of 1-(difluoromethyl)-3-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and commonly used methods for purifying this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities in my crude this compound sample?
A2: The impurity profile is highly dependent on the synthetic route employed. Based on plausible synthetic pathways, such as the difluoromethylation of 3-nitrobenzaldehyde or the fluorination of 3-nitrotoluene, potential impurities may include:
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Unreacted Starting Materials: Residual 3-nitrobenzaldehyde or 3-nitrotoluene.
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Isomeric Byproducts: Formation of other positional isomers, such as 1-(difluoromethyl)-2-nitrobenzene or 1-(difluoromethyl)-4-nitrobenzene, is possible depending on the regioselectivity of the reaction.
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Over- or Under-reaction Products: In the case of fluorinating 3-nitrotoluene, incompletely fluorinated intermediates (e.g., 1-(fluoromethyl)-3-nitrobenzene) or over-fluorinated byproducts may be present.
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Side-Reaction Products: Impurities arising from side reactions, such as oxidation of an aldehyde starting material to a carboxylic acid.
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Residual Reagents and Solvents: Traces of fluorinating agents, catalysts, or solvents used in the synthesis.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for purity analysis.[1] HPLC is excellent for quantifying non-volatile impurities, while GC-MS is well-suited for identifying volatile and semi-volatile impurities.[1] Both techniques can effectively separate the target compound from many potential impurities.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low recovery of purified product. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for the initial dissolution. | 1. Minimize the amount of cold solvent used to wash the crystals during filtration. Ensure the wash solvent is thoroughly chilled. 2. Use the absolute minimum amount of hot solvent necessary to fully dissolve the compound. |
| Product "oils out" instead of forming crystals. | The compound is coming out of solution above its melting point. | 1. Add more solvent to the hot solution to lower the saturation point. 2. Use a solvent with a lower boiling point. 3. Allow the solution to cool more slowly. 4. Try seeding the solution with a pure crystal of the compound as it cools. |
| Purity does not improve significantly. | 1. The primary impurity is an isomer with very similar solubility. 2. Impurities were trapped within the crystals due to rapid cooling. | 1. Consider an alternative purification method like flash column chromatography, which can be more effective at separating isomers. 2. Ensure the solution cools slowly and without agitation to allow for the formation of well-defined crystals. |
| Colored impurities persist in the final product. | The colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired product from an impurity. | 1. The solvent system (mobile phase) is not optimized. 2. The column is overloaded with the sample. | 1. Use Thin Layer Chromatography (TLC) to screen different solvent systems. For nitroaromatic compounds, a common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Adjust the ratio to achieve good separation. 2. As a general guideline, the amount of sample should be about 1-2% of the weight of the silica gel. |
| The product does not elute from the column. | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. |
| All compounds elute together at the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Tailing of peaks, leading to broad fractions and poor separation. | 1. The compound is interacting too strongly with the silica gel. 2. The column was not packed properly. | 1. Add a small amount of a modifier to the mobile phase. For acidic compounds, a small amount of acetic acid might help. 2. Ensure the silica gel is packed uniformly without any air bubbles or channels. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures such as ethanol/water). A suitable solvent will dissolve the compound when hot but show low solubility when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, warm flask.
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Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
General Flash Column Chromatography Protocol
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Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A good starting point for this compound is a mixture of hexane and ethyl acetate. The ideal ratio should give the product an Rf value of approximately 0.3.
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Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase, ensuring there are no air bubbles or cracks.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
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Elution: Add the mobile phase to the column and apply gentle pressure to begin eluting the compounds. Collect fractions in test tubes.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Workflow and Troubleshooting Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
identifying side reactions in the synthesis of 1-(difluoromethyl)-3-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(difluoromethyl)-3-nitrobenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: My reaction to synthesize this compound from 3-nitrobenzaldehyde using diethylaminosulfur trifluoride (DAST) is resulting in a low yield and a complex mixture of products. What are the potential side reactions?
A1: The synthesis of this compound from 3-nitrobenzaldehyde with DAST can be accompanied by several side reactions that contribute to lower yields and purification challenges. The primary side reactions to consider are:
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Incomplete Reaction: The conversion of the aldehyde to the geminal difluoride may not go to completion, leaving unreacted 3-nitrobenzaldehyde in the reaction mixture.
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Formation of Vinyl Fluoride: Although less common with aromatic aldehydes, if any enolizable positions are present or created under the reaction conditions, the formation of a vinyl fluoride derivative is a possibility.
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Rearrangement Products: DAST-mediated fluorinations can sometimes lead to skeletal rearrangements, such as the Wagner-Meerwein rearrangement, especially if carbocationic intermediates are stabilized by the aromatic ring.[1]
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Decomposition of DAST: DAST is thermally sensitive and can decompose, particularly if the reaction temperature is not carefully controlled, leading to the formation of various byproducts and a decrease in fluorinating efficiency.
Troubleshooting Tips:
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Optimize Reaction Temperature: Carefully control the reaction temperature, as DAST can be explosive when heated.[2] Lower temperatures may be necessary to minimize side reactions, although this may require longer reaction times.
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Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of the desired product.
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Purification Strategy: A robust purification strategy, such as column chromatography, is often necessary to separate the desired this compound from unreacted starting material and various side products.
Q2: I am attempting to synthesize this compound by nitrating difluoromethylbenzene. However, I am obtaining a mixture of isomers. How can I control the regioselectivity?
A2: The difluoromethyl group (-CHF₂) is an ortho-, para-directing group in electrophilic aromatic substitution, albeit a deactivating one. Therefore, the nitration of difluoromethylbenzene will inevitably produce a mixture of 2-nitro-1-(difluoromethyl)benzene, 4-nitro-1-(difluoromethyl)benzene, and the desired 3-nitro-1-(difluoromethyl)benzene. The formation of the meta-isomer is generally less favored.
Troubleshooting Tips:
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Alternative Synthetic Route: A more regioselective approach is to introduce the difluoromethyl group to a precursor that already contains the nitro group in the desired meta position, such as 3-nitrobenzaldehyde or 3-nitrobenzyl bromide. This avoids the issue of isomeric mixtures from the nitration step.
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Isomer Separation: If the nitration route is unavoidable, careful purification by fractional distillation or column chromatography will be necessary to isolate the desired 3-isomer from the ortho- and para-isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and regioselective starting materials are:
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3-Nitrobenzaldehyde: This is a readily available starting material where the aldehyde group can be converted to the difluoromethyl group using a fluorinating agent like DAST.
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3-Nitrobenzyl bromide: The benzylic bromide can be a substrate for various difluoromethylating agents.
Q2: Are there any specific safety precautions I should take when working with DAST?
A2: Yes, DAST is a hazardous reagent and requires careful handling.
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It is corrosive and can cause severe burns.
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It reacts violently with water.
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It is thermally unstable and can decompose explosively upon heating.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is crucial to maintain strict temperature control during the reaction.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through standard laboratory techniques:
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Extraction: After quenching the reaction, an aqueous workup followed by extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) is performed to remove water-soluble impurities.
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Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting materials and non-polar side products.
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Distillation: If the product is a liquid and the boiling points of the components are sufficiently different, vacuum distillation can be an effective purification method.
Data Presentation
| Synthetic Route | Starting Material | Reagent | Desired Product | Potential Side Product | Typical Yield of Desired Product (%) | Expected Relative Amount of Side Product |
| Fluorination of Aldehyde | 3-Nitrobenzaldehyde | DAST | This compound | Unreacted 3-nitrobenzaldehyde | Moderate to Good | Variable, depends on reaction conditions |
| 3-Nitrobenzoic acid (from hydrolysis) | Minor | |||||
| Nitration | Difluoromethylbenzene | HNO₃/H₂SO₄ | This compound | 1-(difluoromethyl)-2-nitrobenzene | Low (as part of a mixture) | Major |
| 1-(difluoromethyl)-4-nitrobenzene | Major |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a general procedure for the fluorination of an aromatic aldehyde using DAST is provided below as a reference. Note: This is a generalized protocol and must be adapted and optimized for the specific substrate, 3-nitrobenzaldehyde.
General Protocol for Fluorination of an Aromatic Aldehyde with DAST:
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Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the aromatic aldehyde (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer and a dropping funnel.
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Cooling: Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath) to control the exothermic reaction.
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Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (typically 1.1 to 1.5 equivalents) dropwise to the cooled solution while maintaining the low temperature.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or GC-MS.
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Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate or ice-water.
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Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
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Washing and Drying: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimization of Reaction Parameters for Nitrating Difluoromethylbenzene
Welcome to the technical support center for the nitration of difluoromethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction parameters and troubleshooting common issues encountered during this electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of difluoromethylbenzene?
A1: The difluoromethyl group (-CHF₂) is an electron-withdrawing and deactivating group. Therefore, it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position on the aromatic ring. The primary product expected is 1-(difluoromethyl)-3-nitrobenzene.
Q2: What are the typical starting reaction conditions for the nitration of difluoromethylbenzene?
A2: Due to the deactivating nature of the difluoromethyl group, harsher reaction conditions are generally required compared to the nitration of benzene or activated rings. A common starting point is the use of a mixed acid solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Elevated temperatures may be necessary to achieve a reasonable reaction rate.
Q3: What are the most common side reactions to be aware of?
A3: The most common side reactions include the formation of dinitrated products and sulfonation of the aromatic ring, especially when using fuming sulfuric acid or oleum at high temperatures. Over-nitration can be minimized by controlling the stoichiometry of the nitric acid, while sulfonation can be reduced by carefully managing the concentration of sulfuric acid and the reaction temperature.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be carefully quenched in ice-water, extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and then analyzed.
Q5: Is the difluoromethyl group stable under strong acidic nitrating conditions?
A5: While the difluoromethyl group is generally robust, there is a potential for hydrolysis to a formyl group (-CHO) under harsh acidic conditions, particularly at elevated temperatures and prolonged reaction times. It is crucial to carefully control the reaction parameters to minimize this potential side reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently harsh reaction conditions. 2. Deactivated starting material. 3. Poor quality of reagents (e.g., wet nitric or sulfuric acid). | 1. Gradually increase the reaction temperature in increments of 5-10°C. 2. Consider using fuming nitric acid or fuming sulfuric acid (oleum) to increase the concentration of the nitronium ion.[1] 3. Ensure the use of high-purity, anhydrous acids. |
| Formation of Multiple Products (Poor Selectivity) | 1. Over-nitration leading to dinitrated products. 2. Formation of ortho/para isomers. 3. Sulfonation side reaction. | 1. Use a stoichiometric amount or a slight excess of nitric acid (1.0-1.2 equivalents). 2. The difluoromethyl group is a strong meta-director; significant ortho/para isomer formation is not expected. If observed, confirm the identity of the starting material. 3. Avoid excessively high temperatures and prolonged reaction times. Use concentrated sulfuric acid instead of fuming sulfuric acid if sulfonation is a major issue. |
| Product Degradation or Tar Formation | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Oxidative side reactions. | 1. Maintain strict temperature control using an ice bath or a cooling mantle. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Ensure slow, dropwise addition of the nitrating agent to the substrate solution to control the exotherm. |
| Difficult Product Isolation/Purification | 1. Presence of acidic impurities in the crude product. 2. Formation of closely related isomers or byproducts. | 1. After quenching the reaction with ice-water, thoroughly wash the organic extract with water, a saturated sodium bicarbonate solution (to neutralize residual acids), and finally with brine. 2. Employ column chromatography on silica gel or recrystallization to purify the desired product. |
Experimental Protocols
Representative Protocol for the Nitration of Difluoromethylbenzene
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
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Difluoromethylbenzene
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70% or fuming)
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Dichloromethane (or other suitable organic solvent)
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated Sodium Chloride Solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Ice
Procedure:
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Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask to 0-5°C in an ice bath. Slowly add the desired amount of concentrated nitric acid dropwise to the sulfuric acid with constant stirring. Maintain the temperature below 10°C during the addition.
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Reaction: To the chilled nitrating mixture, add difluoromethylbenzene dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 5-10°C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. The optimal reaction time should be determined by monitoring the consumption of the starting material by TLC or GC. Depending on the reactivity, the temperature may be slowly increased to achieve a reasonable conversion rate.
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Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.
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Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
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Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization.
Data Presentation: Reaction Parameter Optimization
The following table provides a hypothetical framework for optimizing reaction parameters. Actual results will vary.
| Entry | Equivalents of HNO₃ | H₂SO₄ Concentration | Temperature (°C) | Time (h) | Conversion (%) | Yield of meta-isomer (%) |
| 1 | 1.1 | 98% | 10 | 4 | 45 | 40 |
| 2 | 1.1 | 98% | 25 | 4 | 75 | 70 |
| 3 | 1.1 | 98% | 40 | 2 | 95 | 88 |
| 4 | 1.5 | 98% | 40 | 2 | 98 | 85 (with 10% dinitro) |
| 5 | 1.1 | Fuming (20% SO₃) | 25 | 1 | >99 | 92 |
Visualizations
Caption: Experimental workflow for the nitration of difluoromethylbenzene.
Caption: Troubleshooting logic for optimizing the nitration reaction.
References
safety precautions for working with 1-(difluoromethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions (FAQs) for working with 1-(difluoromethyl)-3-nitrobenzene (CAS No. 403-25-8). Adherence to these guidelines is crucial for ensuring laboratory safety and experimental success.
Safety First: Quick Reference
| Hazard Statement | Precautionary Action |
| Toxic if swallowed, in contact with skin, or if inhaled. | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[1][2] |
| May cause damage to organs through prolonged or repeated exposure. | Do not breathe mist or vapors. Get medical advice/attention if you feel unwell.[1] |
| Combustible liquid. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |
Troubleshooting Experimental Issues
This section addresses common problems that may arise during experiments involving this compound and its derivatives.
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
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Question: My SNAr reaction using this compound as a substrate is resulting in a low yield of the desired product. What are the potential causes and solutions?
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Answer: Low yields in SNAr reactions with fluorinated nitrobenzenes can be attributed to several factors. The difluoromethyl group, while electron-withdrawing, may influence the reactivity at the ortho and para positions differently than a simple fluoro or nitro group.
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Potential Cause: Incorrect solvent choice. The polarity and proticity of the solvent can significantly impact the reaction rate.
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Solution: Experiment with a range of aprotic polar solvents such as DMSO, DMF, or acetonitrile. These solvents are known to effectively solvate the cationic species, thereby enhancing the nucleophilicity of the reacting partner.
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Potential Cause: Suboptimal reaction temperature. The reaction may be too slow at lower temperatures, or decomposition may occur at higher temperatures.
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Solution: Conduct small-scale trials at various temperatures (e.g., room temperature, 50 °C, 80 °C) to determine the optimal condition for your specific nucleophile and substrate.
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Potential Cause: Poor leaving group ability. While the nitro group activates the ring for nucleophilic attack, the difluoromethyl group's influence on leaving group potential at different positions should be considered.
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Solution: If applicable to your synthetic design, consider using a derivative with a better leaving group if the reaction is not proceeding as expected.
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Issue 2: Incomplete Reaction or Stalling
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Question: My reaction appears to start but then stalls before completion. How can I drive the reaction to completion?
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Answer: Incomplete reactions are a common challenge.
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Potential Cause: Insufficient equivalents of the nucleophile or base.
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Solution: Increase the equivalents of the nucleophile and/or base. For sterically hindered substrates, a larger excess may be necessary.
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Potential Cause: Presence of moisture. Water can react with strong bases and some nucleophiles, reducing their effectiveness.
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Potential Cause: Reversible reaction.
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Solution: Consider methods to remove a byproduct to drive the equilibrium towards the product side. This could involve the use of a Dean-Stark trap for water removal or precipitation of a salt.
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Issue 3: Formation of Side Products
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Question: I am observing significant formation of unintended side products in my reaction mixture. How can I improve the selectivity?
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Answer: The formation of side products in reactions with nitroaromatic compounds can be due to the reactivity of the nitro group or other functional groups present.
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Potential Cause: Reaction with the nitro group. Some nucleophiles or reducing agents can react with the nitro group.
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Solution: Choose your reagents carefully. If you are performing a reduction of another functional group on the molecule, select a reagent that is chemoselective and will not reduce the nitro group (unless that is the desired transformation).
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Potential Cause: Over-reaction or multiple substitutions.
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Solution: Control the stoichiometry of your reagents carefully. Adding the nucleophile slowly and at a lower temperature can sometimes improve selectivity.
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Potential Cause: Rearrangement of intermediates.
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Solution: Altering the solvent or temperature may help to stabilize the desired reaction intermediate and disfavor rearrangement pathways.
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Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are its toxicity upon ingestion, skin contact, or inhalation, and the potential for organ damage with prolonged or repeated exposure. It is also a combustible liquid.[1]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: At a minimum, you should wear chemical safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound should be done in a well-ventilated laboratory fume hood.[1][2]
Q3: How should I store this compound?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][4]
Q4: What is the proper procedure for quenching a reaction containing this compound?
A4: Reactions should be quenched carefully, typically by slowly adding the reaction mixture to a cooled, stirred solution of a suitable quenching agent (e.g., water, saturated ammonium chloride) in a fume hood.
Q5: How do I dispose of waste containing this compound?
A5: Dispose of chemical waste in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of in a designated, labeled container. Do not pour it down the drain.[2]
Q6: What should I do in case of a spill?
A6: For a small spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[1]
Q7: What are the first aid measures in case of exposure?
A7:
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Quantitative Data Summary
The following table summarizes available physical and chemical property data for this compound and related compounds. Data for the specific target compound is limited, so information for structurally similar molecules is provided for reference.
| Property | This compound | 1-Fluoro-3-nitrobenzene (for comparison) |
| CAS Number | 403-25-8 | 402-67-5 |
| Molecular Formula | C₇H₅F₂NO₂ | C₆H₄FNO₂ |
| Molecular Weight | 173.12 g/mol [3] | 141.10 g/mol [5] |
| Purity | ≥ 99%[3] | N/A |
| Long-Term Storage | Store in a cool, dry place[3] | Store in a well-ventilated place[1] |
Experimental Protocols
While specific, detailed experimental protocols for every possible reaction involving this compound are beyond the scope of this guide, a general procedure for a common reaction type, Nucleophilic Aromatic Substitution (SNAr), is provided below. Note: This is a generalized protocol and must be adapted and optimized for your specific nucleophile and experimental setup.
General Protocol for SNAr Reaction with an Amine Nucleophile
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Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in an anhydrous aprotic polar solvent (e.g., DMF or DMSO).
-
Reagent Addition: Add the amine nucleophile (1.1 - 1.5 eq) and a suitable non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-100 °C). Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure desired product.
Visualized Workflows and Relationships
DOT Script for General SNAr Workflow
Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
DOT Script for Safety Precautions Logic
Caption: Logical relationship between hazards, controls, and emergency responses.
References
identifying common impurities in 1-(difluoromethyl)-3-nitrobenzene
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common impurities in 1-(difluoromethyl)-3-nitrobenzene. The following question-and-answer format directly addresses specific issues that may be encountered during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
Impurities in this compound can generally be categorized into three main types:
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Synthesis-Related Impurities: These arise from the manufacturing process itself.
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Unreacted Starting Materials: Residual (difluoromethyl)benzene from an incomplete nitration reaction.
-
Isomeric Impurities: Formation of ortho- and para-isomers (1-(difluoromethyl)-2-nitrobenzene and 1-(difluoromethyl)-4-nitrobenzene) during the nitration of (difluoromethyl)benzene. The difluoromethyl group is an ortho-, para-director, but the meta-isomer is often the desired product in specific synthetic schemes.
-
Over-Nitration Products: Dinitro-compounds such as 1-(difluoromethyl)-2,4-dinitrobenzene or 1-(difluoromethyl)-2,6-dinitrobenzene can form if the reaction conditions are too harsh.
-
-
Starting Material Impurities: Impurities present in the initial (difluoromethyl)benzene can be carried through the synthesis. These can include other halogenated or aromatic compounds.
-
Degradation Products: Over time or under certain storage conditions (e.g., exposure to light, high temperatures, or reducing agents), the nitro group can be reduced to form species like 3-(difluoromethyl)aniline.
Q2: I see an unexpected peak in the GC-MS analysis of my this compound sample. How can I identify it?
An unexpected peak in your GC-MS analysis likely corresponds to one of the common impurities mentioned above. To identify the peak, consider the following troubleshooting steps:
-
Analyze the Mass Spectrum: Compare the mass spectrum of the unknown peak with spectral libraries (e.g., NIST) to find potential matches. Pay close attention to the molecular ion peak and fragmentation patterns characteristic of aromatic nitro compounds and their potential isomers or degradation products.
-
Consider the Retention Time:
-
Earlier Eluting Peaks: May indicate more volatile components like residual solvents or unreacted (difluoromethyl)benzene.
-
Later Eluting Peaks: Could suggest higher molecular weight compounds such as dinitro-derivatives.
-
-
Synthesize or Procure Standards: The most definitive way to identify an impurity is to compare its retention time and mass spectrum with a certified reference standard of the suspected compound (e.g., the ortho- or para-isomers).
Q3: My HPLC analysis shows poor separation of the main peak from a closely eluting impurity. What can I do to improve the resolution?
Poor resolution in HPLC is a common issue when dealing with isomers. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Change the Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.
-
Try a Different Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivities can significantly impact resolution.
-
-
Adjust the Column Temperature: Increasing or decreasing the column temperature can alter the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, which can improve peak shape and resolution.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a standard C18) to exploit different separation mechanisms.
-
Decrease the Flow Rate: A lower flow rate can increase the efficiency of the separation, leading to better resolution, although it will increase the run time.
Troubleshooting Guide
The following table summarizes common issues, their possible causes, and recommended actions for troubleshooting impurities in this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Presence of Isomeric Impurities (ortho-, para-) | - Non-optimized nitration reaction conditions (temperature, acid concentration). | - Carefully control the reaction temperature, typically keeping it low to favor the desired isomer. - Adjust the ratio of nitric acid to sulfuric acid. - Purify the crude product using column chromatography or recrystallization. |
| High Levels of Unreacted Starting Material | - Incomplete reaction due to insufficient reaction time or temperature. - Inadequate amount of nitrating agent. | - Increase the reaction time or temperature cautiously. - Ensure the correct stoichiometry of reagents. - Monitor the reaction progress using TLC or GC to ensure completion. |
| Formation of Dinitro Compounds | - Reaction temperature is too high. - Excess of nitrating agent. | - Maintain a lower reaction temperature. - Use a stoichiometric amount of the nitrating agent. |
| Appearance of 3-(difluoromethyl)aniline | - Degradation of the product due to improper storage or handling. - Presence of reducing agents. | - Store the compound in a cool, dark place, preferably under an inert atmosphere. - Ensure all solvents and reagents used for storage or further reactions are free from reducing contaminants. |
| Residual Solvents Detected | - Incomplete removal of solvents after synthesis or purification. | - Dry the product under vacuum for an extended period. - Perform a solvent exchange with a more volatile solvent followed by evaporation. |
Experimental Protocols
Synthesis of this compound (Illustrative)
This protocol is a general illustration of a common synthetic route.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Addition of Starting Material: Add (difluoromethyl)benzene dropwise to the nitrating mixture, ensuring the temperature does not exceed 10-15 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction by TLC or GC.
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Work-up: Pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Method for Impurity Profiling by GC-MS
This protocol provides a starting point for developing a GC-MS method for purity analysis.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is often suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10-15 °C/min.
-
Final hold: 280 °C for 5-10 minutes.
-
-
Injector: Split/splitless injector at 250 °C.
-
Detector (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Visual Workflow for Impurity Identification
The following diagram illustrates a logical workflow for identifying an unknown impurity in a sample of this compound.
Caption: Workflow for identifying unknown impurities.
degradation pathways of 1-(difluoromethyl)-3-nitrobenzene under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-(difluoromethyl)-3-nitrobenzene under various stress conditions. The information is based on established knowledge of the degradation of related nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under stress conditions?
A1: Based on the chemistry of nitroaromatic compounds, the degradation of this compound is anticipated to proceed through several key pathways depending on the stressor:
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Hydrolytic Degradation: While the nitroaromatic ring is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to the displacement of the nitro group or the difluoromethyl group, although this is generally a slow process.
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Oxidative Degradation: Advanced oxidation processes are expected to be effective.[1][2][3][4] Degradation will likely be initiated by the attack of reactive oxygen species (e.g., hydroxyl radicals) on the aromatic ring, leading to hydroxylation and eventual ring cleavage.[1]
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Photolytic Degradation: Under UV irradiation, the nitro group can be reduced or displaced.[4][5][6] The presence of the difluoromethyl group may influence the photochemical reactivity. Direct photolysis and reactions with photochemically generated radicals are possible degradation routes.[7]
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Thermal Degradation: At elevated temperatures, the primary degradation pathways are expected to involve the cleavage of the C-NO2 bond, leading to the formation of radicals.[8][9] Isomerization of the nitro group to a nitrite followed by cleavage is another possibility.[9]
Q2: My analysis shows multiple unexpected peaks in the chromatogram after stress testing. How can I identify these degradation products?
A2: The presence of multiple peaks indicates the formation of various degradation products. A systematic approach is needed for their identification:
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Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying degradation products.[10] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) can provide structural information about the degradation products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: If a major degradation product can be isolated, NMR spectroscopy can be used for definitive structure elucidation.[10]
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Comparison with Standards: If suspected degradation products are commercially available or can be synthesized, they can be used as reference standards for confirmation.
Q3: I am not observing any degradation of this compound under my experimental conditions. What could be the reason?
A3: The stability of the compound under your specific conditions could be the reason. Consider the following troubleshooting steps:
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Increase Stress Levels: The stress conditions (e.g., temperature, concentration of reagents, duration of exposure) may not be severe enough to induce degradation.[11][12] Gradually increase the intensity of the stressor.
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Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation. Validate your method's limit of detection (LOD) and limit of quantification (LOQ).
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Matrix Effects: Components of your sample matrix could be interfering with the degradation process or the analytical detection. Analyze a clean standard of the compound to confirm the performance of your analytical method.
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Compound Stability: this compound may be intrinsically stable under the applied conditions. Refer to literature on similar compounds to ensure your chosen stress conditions are appropriate.
Q4: How can I differentiate between degradation products and impurities from the synthesis of this compound?
A4: This is a critical aspect of degradation studies.
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Analyze a Control Sample: Always analyze an unstressed sample (time zero) to identify any pre-existing impurities.
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Monitor Peak Growth: Degradation products will increase in concentration over the course of the stress study, while impurities from the synthesis should remain at a constant level.
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Forced Degradation of a Purified Sample: If possible, purify a small amount of the starting material to a very high degree and then subject it to stress testing. This will minimize the presence of initial impurities.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
-
Problem: Tailing or fronting peaks, or co-elution of the parent compound and degradation products.
-
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes. Experiment with different pH values.
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Wrong Column Chemistry: The stationary phase may not be suitable for separating the parent compound and its more polar or non-polar degradants. Try a different column chemistry (e.g., C18, phenyl-hexyl, polar-embedded).
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Gradient Elution Optimization: If using a gradient, adjust the slope and duration to improve separation.[11]
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Sample Overload: Injecting too much sample can lead to poor peak shape. Reduce the injection volume or dilute the sample.
-
Issue 2: Mass Imbalance in Degradation Studies
-
Problem: The sum of the amount of the parent compound remaining and the amount of degradation products formed is significantly less than 100% of the initial amount of the parent compound.
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Possible Causes & Solutions:
-
Formation of Non-Chromophoric Degradants: Some degradation products may not have a UV chromophore and are therefore not detected by a UV detector. Use a universal detector like a mass spectrometer or a charged aerosol detector (CAD).
-
Formation of Volatile Degradants: Volatile degradation products may be lost during sample preparation or analysis. Use gas chromatography (GC) to analyze for volatile compounds.[13]
-
Adsorption to Container Surfaces: The parent compound or degradation products may adsorb to the walls of the sample vials. Use silanized vials or different vial materials.
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Incomplete Extraction: If a sample work-up is performed, the extraction procedure may not be efficient for all degradation products.
-
Experimental Protocols
Protocol 1: Forced Degradation by Acid/Base Hydrolysis
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Preparation of Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
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Acid Hydrolysis: To one aliquot of the solution, add an equal volume of 1 M HCl.
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Base Hydrolysis: To another aliquot, add an equal volume of 1 M NaOH.
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Neutral Hydrolysis: To a third aliquot, add an equal volume of water.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours).
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Sampling and Analysis: At each time point, withdraw a sample, neutralize it if necessary (for the acid and base samples), and analyze by a stability-indicating HPLC method.
Protocol 2: Forced Degradation by Oxidation
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Preparation of Solution: Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL.
-
Oxidation: Add a solution of 3% hydrogen peroxide to the sample solution.
-
Incubation: Keep the solution at room temperature or slightly elevated temperature (e.g., 40 °C) and protect it from light.
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Sampling and Analysis: Monitor the degradation over time by HPLC.
Protocol 3: Photostability Testing
-
Sample Preparation: Prepare a solution of the compound and place it in a photostable, transparent container. Also, prepare a control sample in a container wrapped in aluminum foil to protect it from light.
-
Exposure: Expose the samples to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
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Sampling and Analysis: Analyze the exposed and control samples at appropriate time intervals by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Example)
| Stress Condition | Reagent/Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Products (Area %) |
| Acid Hydrolysis | 1 M HCl, 60 °C | 72 | >95% | Not Applicable |
| Base Hydrolysis | 1 M NaOH, 60 °C | 48 | 85.2% | DP1 (5.8%), DP2 (3.1%) |
| Oxidation | 3% H₂O₂, 40 °C | 24 | 70.5% | DP3 (12.3%), DP4 (8.9%) |
| Photolysis | ICH Q1B | 1.2 million lux hours | 92.1% | DP5 (4.5%) |
| Thermal | 80 °C | 72 | >98% | Not Applicable |
DP = Degradation Product
Visualizations
Caption: Predicted hydrolytic degradation pathways.
Caption: Predicted oxidative degradation pathway.
Caption: Predicted photolytic degradation pathways.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intimately coupling of photolysis accelerates nitrobenzene biodegradation, but sequential coupling slows biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. DSpace [repository.kaust.edu.sa]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. ijmr.net.in [ijmr.net.in]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
methods for removing byproducts from 1-(difluoromethyl)-3-nitrobenzene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(difluoromethyl)-3-nitrobenzene. The following information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in the crude reaction mixture of this compound?
A1: While specific byproducts can vary depending on the synthetic route, common impurities may include:
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Unreacted Starting Materials: Such as 3-nitrobenzaldehyde or a corresponding precursor.
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Over-reacted or Under-reacted Products: Species where the functional group transformation is incomplete or has proceeded to an undesired state.
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Positional Isomers: Formation of other isomers, such as 1-(difluoromethyl)-2-nitrobenzene or 1-(difluoromethyl)-4-nitrobenzene, can occur depending on the selectivity of the reaction.
-
Solvent and Reagent Residues: Residual solvents and unquenched reagents used during the synthesis.
Q2: What are the recommended general purification techniques for this compound?
A2: The primary recommended purification techniques are:
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Column Chromatography: Particularly effective for separating the target compound from non-polar byproducts and some isomers.
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Recrystallization: A powerful technique for achieving high purity, especially if a suitable solvent system can be identified.
-
Distillation (under reduced pressure): Suitable for separating compounds with sufficiently different boiling points.
Q3: How can I monitor the progress of the purification?
A3: Purification progress can be monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): For a quick assessment of the separation of different components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in the mixture.
-
High-Performance Liquid Chromatography (HPLC): For a more precise quantification of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the purified product and identify impurities.
Troubleshooting Guides
Column Chromatography Purification
Problem: Poor separation of this compound from an impurity.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to identify an optimal eluent that provides good separation (Rf value of the target compound around 0.3-0.4). |
| Column Overloading | Too much crude product was loaded onto the column. Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight. |
| Column Channeling | The stationary phase was not packed uniformly, leading to uneven solvent flow. Ensure the column is packed carefully and uniformly. Dry packing followed by gentle tapping or wet slurry packing can improve column performance. |
Recrystallization Purification
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Solution |
| Solution is too concentrated | The compound is coming out of solution too quickly at a temperature above its melting point in the solvent. Add more solvent to the hot solution to ensure the compound is fully dissolved before cooling. |
| Cooling rate is too fast | Rapid cooling can prevent the formation of a crystal lattice. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. |
| Presence of significant impurities | Impurities can inhibit crystal formation. Try purifying the crude product by column chromatography first to remove the bulk of the impurities before attempting recrystallization. |
Problem: No crystals form upon cooling.
| Possible Cause | Solution |
| Solution is too dilute | The concentration of the compound is below its saturation point at the lower temperature. Evaporate some of the solvent to increase the concentration and then try cooling again. |
| Compound is highly soluble in the chosen solvent | The solvent is not suitable for recrystallization. Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly. Alternatively, screen for a different recrystallization solvent. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation of the Column: A glass column is packed with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).
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Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the eluent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is carefully added to the top of the prepared column.
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Elution: The column is eluted with a solvent system of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. The choice of solvent system should be guided by prior TLC analysis.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The crude product is tested for solubility in various solvents at room temperature and at their boiling points to find a suitable solvent (one in which the compound is sparingly soluble at room temperature but highly soluble when hot). A mixed solvent system (e.g., ethanol/water or toluene/hexane) can also be effective.
-
Dissolution: The crude material is placed in a flask, and the chosen solvent is added portion-wise with heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
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Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum.
Data Presentation
The following table summarizes hypothetical purification data for this compound, illustrating the effectiveness of different purification methods.
| Purification Method | Initial Purity (by GC) | Final Purity (by GC) | Yield (%) | Key Byproducts Removed |
| Column Chromatography | 75% | 98% | 85% | Non-polar impurities, positional isomers |
| Recrystallization | 90% | >99.5% | 92% | Minor impurities with different solubility |
| Distillation | 80% | 95% | 70% | Compounds with significantly different boiling points |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical decision tree for troubleshooting the purification of this compound.
Validation & Comparative
A Comparative Analysis for Drug Discovery: 1-(Difluoromethyl)-3-nitrobenzene vs. 1-(Trifluoromethyl)-3-nitrobenzene
In the landscape of medicinal chemistry, the strategic incorporation of fluorinated moieties is a critical tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups, in particular, are frequently employed to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. This guide provides an objective comparison of 1-(difluoromethyl)-3-nitrobenzene and 1-(trifluoromethyl)-3-nitrobenzene, offering researchers, scientists, and drug development professionals a data-driven overview of their respective properties.
Physicochemical Properties
The seemingly minor difference of a single fluorine atom between the difluoromethyl and trifluoromethyl groups imparts distinct physicochemical characteristics to the parent molecule. These differences can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | 1-(Trifluoromethyl)-3-nitrobenzene |
| Molecular Formula | C₇H₅F₂NO₃[1] | C₇H₄F₃NO₂[2] |
| Molecular Weight | 189.12 g/mol [1] | 191.11 g/mol [3] |
| Calculated LogP | 2.1962[1] | 2.6[3] |
| Topological Polar Surface Area (TPSA) | 52.37 Ų[1] | 45.8 Ų[3] |
Comparative Performance Analysis
Metabolic Stability
The primary rationale for incorporating fluoroalkyl groups into drug candidates is often to block metabolically labile sites and enhance resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4]
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1-(Trifluoromethyl)-3-nitrobenzene : The trifluoromethyl group is renowned for its exceptional metabolic stability.[4] The high strength of the carbon-fluorine bonds (C-F) and the group's strong electron-withdrawing nature deactivate adjacent positions on the aromatic ring, making it highly resistant to oxidative degradation.[4][5] This "global protective effect" can extend to other parts of the molecule, reducing overall metabolic turnover.[6]
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This compound : The difluoromethyl group also enhances metabolic stability compared to a non-fluorinated methyl or methoxy group.[7] It is often considered a metabolically robust bioisostere. However, the presence of a C-H bond makes it potentially more susceptible to oxidation compared to the -CF₃ group. While more stable than a methyl group, it may not offer the same high degree of metabolic blockade as the trifluoromethyl substituent.[8] Studies have shown that in some cases, metabolism may shift to other parts of the molecule rather than being completely prevented.[4]
Lipophilicity and Permeability
Lipophilicity, often expressed as LogP, is a critical determinant of a molecule's ability to cross cell membranes.
-
1-(Trifluoromethyl)-3-nitrobenzene : With a higher calculated LogP of 2.6, this compound is more lipophilic.[3] The -CF₃ group is known to increase lipophilicity, which can enhance membrane permeability and in vivo uptake.[5] This increased lipophilicity can improve oral bioavailability and penetration of the blood-brain barrier.[5]
-
This compound : This compound is less lipophilic, with a calculated LogP of 2.1962.[1] The difluoromethyl group is capable of acting as a lipophilic hydrogen-bond donor, a unique property that can influence interactions with biological targets.[7] This slightly lower lipophilicity might be advantageous in strategies aimed at fine-tuning the solubility/lipophilicity balance.[8]
Biological Activity Profile
The nitroaromatic scaffold is a common feature in compounds with a wide range of biological activities, including antibacterial, antifungal, and antiparasitic effects.[9][10] The introduction of -CHF₂ or -CF₃ groups is intended to modulate these activities and improve the overall drug-like properties.
-
The strong electron-withdrawing nature of both the nitro and the fluoroalkyl groups significantly influences the electronic properties of the benzene ring.[9] This can affect the molecule's binding affinity to specific biological targets.
-
The choice between a -CHF₂ and a -CF₃ group can subtly alter the molecule's conformation and electronic distribution, which may lead to differences in target selectivity and potency. For instance, pyrazole derivatives containing a trifluoromethyl group have been developed as potent inhibitors of blood coagulation factor Xa.[11]
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a standard method to evaluate the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.
1. Objective: To determine the rate of disappearance of this compound and 1-(trifluoromethyl)-3-nitrobenzene when incubated with human liver microsomes (HLM).
2. Materials:
- Test compounds (10 mM stock in DMSO)
- Human Liver Microsomes (HLM), pooled (20 mg/mL)
- 0.5 M Potassium Phosphate Buffer (pH 7.4)
- NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
- Positive control compound (e.g., Verapamil, Testosterone)
- Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination and protein precipitation
- Incubator/water bath set to 37°C
- LC-MS/MS system for analysis
3. Procedure:
- Preparation of Incubation Mixture: Prepare a master mix containing the phosphate buffer and HLM. Pre-warm the mixture at 37°C for 5 minutes. The final protein concentration is typically 0.5-1.0 mg/mL.
- Initiation of Reaction: Add the test compound to the pre-warmed HLM mixture to achieve a final concentration (e.g., 1 µM).
- Start of Metabolism: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
- Time-Point Sampling: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
- Reaction Termination: Immediately quench the reaction for each aliquot by adding it to a tube containing ice-cold acetonitrile with the internal standard.
- Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.
- Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
4. Data Analysis:
- The natural logarithm of the percentage of the remaining parent compound is plotted against time.
- The slope of the linear regression of this plot gives the elimination rate constant (k).
- The in vitro half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k.
- Intrinsic clearance (CLᵢₙₜ) can then be calculated based on the half-life and the protein concentration used in the assay.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the in vitro metabolic stability assay described above.
Caption: Workflow for an in vitro Human Liver Microsomal (HLM) stability assay.
References
- 1. chemscene.com [chemscene.com]
- 2. 1-NITRO-3-(TRIFLUOROMETHYL)BENZENE | CAS 98-46-4 [matrix-fine-chemicals.com]
- 3. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Advanced Characterization of 1-(Difluoromethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of advanced analytical techniques for the characterization of 1-(difluoromethyl)-3-nitrobenzene, a key intermediate in various synthetic pathways. Understanding the precise structural and physicochemical properties of this molecule is paramount for its effective utilization in research and development. This document outlines the application of key spectroscopic and chromatographic methods, offering a comparison with its positional isomers and a trifluoromethyl analogue to aid in unambiguous identification and quality control.
Spectroscopic Characterization
Spectroscopic techniques are fundamental in elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS), provide a comprehensive profile of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) environments within the molecule.
¹H NMR: The proton NMR spectrum of a related compound, 1-nitro-2-(trifluoromethyl)benzene, shows distinct multiplets for the aromatic protons, typically in the range of δ 7.7-7.9 ppm.[1] For this compound, the difluoromethyl proton would present a characteristic triplet due to coupling with the two fluorine atoms.
¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework. In 1-nitro-2-(trifluoromethyl)benzene, the carbon signals appear between δ 122-149 ppm, with the trifluoromethyl carbon showing a quartet due to C-F coupling.[1] A similar pattern with a triplet for the difluoromethyl carbon would be expected for this compound.
Comparative NMR Data for Nitro-Aromatic Compounds
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | Data not available | Data not available |
| 1-Nitro-2-(trifluoromethyl)benzene [1] | 7.88-7.82 (m, 2H), 7.77-7.73 (m, 2H) | 148.4, 133.3, 132.7, 128.1 (q, J = 5.0 Hz), 125.1, 123.8 (q, J = 34.0 Hz), 122.1 (q, J = 272.0 Hz) |
| 1-Nitro-4-(trifluoromethyl)benzene [1] | 8.38 (d, J = 8.0 Hz, 2H), 7.86 (d, J = 8.0 Hz, 2H) | Data not available |
| Nitrobenzene [2] | 8.25 (H2/H6), 7.71 (H4), 7.56 (H3/H5) | 148.3 (ipso), 134.7 (para), 129.4 (meta), 123.5 (ortho) |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in a molecule. For aromatic nitro compounds, characteristic strong asymmetric and symmetric stretching vibrations of the NO₂ group are expected.
-
N-O Asymmetric Stretch: 1550-1475 cm⁻¹
-
N-O Symmetric Stretch: 1360-1290 cm⁻¹
The C-F stretching modes of the difluoromethyl group typically appear in the region of 1100-1300 cm⁻¹. A detailed vibrational analysis of the related 1-nitro-4-(trifluoromethoxy)benzene shows C-H vibrations in the range of 3082-3125 cm⁻¹ and C-C stretching vibrations between 1332-1619 cm⁻¹.[3]
Characteristic IR Absorption Ranges for Functional Groups
| Functional Group | Vibration | Position (cm⁻¹) | Intensity |
| Nitro (Aromatic) | Asymmetric Stretch | 1550 - 1475 | Strong |
| Symmetric Stretch | 1360 - 1290 | Strong | |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |
| C-F | Stretch | 1400 - 1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. For nitroaromatic compounds, common fragmentation pathways involve the loss of the nitro group (NO₂) and subsequent fragmentation of the aromatic ring. The mass spectrum of the analogous 1-nitro-3-(trifluoromethyl)benzene is available in the NIST WebBook.[4]
Expected Mass Fragmentation for this compound
| Fragment | Description |
| [M]⁺ | Molecular ion |
| [M-NO₂]⁺ | Loss of the nitro group |
| [C₆H₄F₂]⁺ | Phenyl cation with difluoromethyl group |
| [C₅H₃F₂]⁺ | Loss of a CH group from the phenyl ring |
Chromatographic Analysis
Chromatographic techniques are essential for separating this compound from its isomers and other impurities, ensuring the purity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of a wide range of compounds. A reverse-phase HPLC method could be developed to separate this compound from its isomers. The choice of stationary phase and mobile phase composition would be critical to achieve optimal separation.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible characterization data.
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use standard parameters for pulse width, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS).
General FT-IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared spectrometer.
-
Acquisition: Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
General GC-MS Protocol
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: Select a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Injector: Use a split/splitless injector at an appropriate temperature.
-
Oven Program: Develop a temperature gradient to ensure good separation of the analytes.
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a suitable mass range to detect the molecular ion and expected fragments.
-
-
Data Analysis: Identify the compounds based on their retention times and mass spectra, comparing them to known standards or spectral libraries.
Workflow for Characterization of a Novel Synthesized Compound
The following diagram illustrates a general workflow for the characterization of a newly synthesized compound such as this compound.
Caption: General workflow for the synthesis and characterization of a novel chemical compound.
This guide highlights the key analytical techniques for the comprehensive characterization of this compound. By comparing its expected spectral features with those of its isomers and analogues, researchers can ensure the identity and purity of their compounds, which is a critical step in any research and development endeavor.
References
Spectroscopic Validation of 1-(Difluoromethyl)-3-nitrobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 1-(difluoromethyl)-3-nitrobenzene against structurally similar alternatives, supported by experimental data from analogous compounds. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.
Spectroscopic Data Comparison
Table 1: Comparison of ¹H NMR Spectral Data
| Compound | Aromatic Protons (ppm) | CHF₂ Proton (ppm) |
| This compound (Predicted) | 7.8 - 8.5 (m) | 6.6 - 7.0 (t, J ≈ 54-58 Hz) |
| 1-Nitro-3-(trifluoromethyl)benzene[1] | 7.7 - 8.4 (m) | N/A |
| 1-Fluoro-3-nitrobenzene[2] | 7.2 - 8.0 (m) | N/A |
| Nitrobenzene[3][4] | 7.5 - 8.3 (m) | N/A |
| 1,3-Dichloronitrobenzene[5] | 7.6 - 8.2 (m) | N/A |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is denoted as 'm' for multiplet and 't' for triplet. Coupling constants (J) are given in Hertz (Hz).
Table 2: Comparison of ¹³C NMR Spectral Data
| Compound | Aromatic Carbons (ppm) | CHF₂ Carbon (ppm) |
| This compound (Predicted) | 115 - 150 | ~115 (t, J ≈ 240-250 Hz) |
| 1-Nitro-3-(trifluoromethyl)benzene[1] | 120 - 150 | ~123 (q, J ≈ 272 Hz) |
| 1-Fluoro-3-nitrobenzene[2] | 110 - 165 | N/A |
| Nitrobenzene[4] | 123 - 149 | N/A |
| 2,4-Dichloronitrobenzene[6] | 120 - 145 | N/A |
Note: 'q' denotes a quartet multiplicity.
Table 3: Comparison of ¹⁹F NMR Spectral Data
| Compound | Chemical Shift (ppm) | Multiplicity |
| This compound (Predicted) | -110 to -115 | Doublet of triplets (dt) or Triplet of doublets (td) |
| 1-Nitro-3-(trifluoromethyl)benzene[1] | ~ -63 | Singlet |
| 1-Fluoro-3-nitrobenzene[2] | ~ -110 | Singlet |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.
Table 4: Comparison of Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Pattern |
| This compound | 173.03 | Loss of NO₂, loss of F, formation of fluorotropylium ion |
| 1-[(Difluoromethyl)thio]-3-nitrobenzene[7] | 205.00 | Loss of NO₂, loss of CHF₂S |
| 1-Nitro-3-(trifluoromethyl)benzene[8] | 191.02 | Loss of NO₂, loss of F, formation of benzotrifluoride cation |
| 1-Ethyl-3-nitrobenzene[9] | 151.06 | Loss of NO₂, loss of CH₃ |
Experimental Protocols
Standard protocols for acquiring high-quality spectroscopic data for small organic molecules are outlined below. These are generalized procedures and may require optimization based on the specific instrument and sample.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (General):
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.[10]
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: +50 to -250 ppm (relative to CFCl₃).
-
Number of scans: 64-256.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Integrate the signals to determine the relative ratios of different nuclei.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A solution of the sample is injected into the GC, which separates it from impurities before it enters the mass spectrometer.
-
Direct infusion via a heated probe can be used for pure samples.
-
-
Ionization:
-
Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate fragment ions, which provide structural information.
-
-
Mass Analysis:
-
A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Workflow for Spectroscopic Validation
The following diagram illustrates a typical workflow for the spectroscopic validation of a chemical structure.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
References
- 1. rsc.org [rsc.org]
- 2. 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950) [hmdb.ca]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 3,5-Dichloronitrobenzene(618-62-2) 1H NMR spectrum [chemicalbook.com]
- 6. 2,4-Dichloronitrobenzene(611-06-3) 13C NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]
- 9. 1-Ethyl-3-nitrobenzene [webbook.nist.gov]
- 10. rsc.org [rsc.org]
A Spectroscopic Comparison of Ortho, Meta, and Para Isomers of Difluoromethylnitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of the ortho, meta, and para isomers of difluoromethylnitrobenzene. Due to the limited availability of direct experimental data for these specific compounds, this guide utilizes data from analogous compounds, namely fluoronitrobenzenes and nitrotoluenes, to predict and summarize the expected spectroscopic characteristics. These comparisons are valuable for the identification, differentiation, and characterization of these isomers in various research and development settings.
Introduction to Isomer Differentiation
Ortho, meta, and para isomers of substituted benzenes often exhibit distinct spectroscopic properties due to the differences in the spatial arrangement of their functional groups. These differences influence the electronic environment of the molecule, leading to unique signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as distinct fragmentation patterns in Mass Spectrometry (MS). Understanding these differences is crucial for unambiguous isomer identification.
The difluoromethyl group (-CHF₂) is a moderately electron-withdrawing group due to the electronegativity of the fluorine atoms. The nitro group (-NO₂) is a strong electron-withdrawing group. The interplay of these electronic effects, combined with their positions on the benzene ring, governs the spectroscopic behavior of the difluoromethylnitrobenzene isomers.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted quantitative spectroscopic data for the ortho, meta, and para isomers of difluoromethylnitrobenzene. These values are estimations based on the known spectroscopic data of structurally related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 | -CHF₂ |
| Ortho | - | ~7.8 | ~7.6 | ~7.7 | ~8.2 | ~6.8 |
| Meta | ~8.4 | - | ~8.0 | ~7.7 | ~8.0 | ~6.8 |
| Para | ~7.8 | ~8.3 | - | ~8.3 | ~7.8 | ~6.8 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | -CHF₂ |
| Ortho | ~130 | ~149 | ~125 | ~134 | ~129 | ~124 | ~114 (t) |
| Meta | ~133 | ~124 | ~149 | ~124 | ~130 | ~120 | ~114 (t) |
| Para | ~135 | ~125 | ~125 | ~150 | ~125 | ~125 | ~114 (t) |
| (t) denotes a triplet due to coupling with fluorine. |
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Isomer | C-H (Aromatic) | C=C (Aromatic) | NO₂ (Asymmetric) | NO₂ (Symmetric) | C-F |
| Ortho | ~3100-3000 | ~1610, 1480 | ~1530 | ~1350 | ~1100-1000 |
| Meta | ~3100-3000 | ~1615, 1485 | ~1535 | ~1355 | ~1100-1000 |
| Para | ~3100-3000 | ~1605, 1490 | ~1525 | ~1345 | ~1100-1000 |
Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol
| Isomer | π → π* Transition | n → π* Transition |
| Ortho | ~250 | ~330 (weak) |
| Meta | ~260 | ~340 (weak) |
| Para | ~275 | ~340 (weak) |
Table 5: Predicted Major Mass Spectrometry Fragments (m/z)
| Isomer | [M]⁺ | [M-NO₂]⁺ | [M-CHF₂]⁺ | Other Key Fragments |
| Ortho | 189 | 143 | 138 | 120 ([M-OH-CO]) |
| Meta | 189 | 143 | 138 | 91 (tropylium ion) |
| Para | 189 | 143 | 138 | 77 (phenylium ion) |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the difluoromethylnitrobenzene isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-160 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Spectrum Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the difluoromethylnitrobenzene isomer in a UV-grade solvent (e.g., ethanol or cyclohexane) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Spectrum Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Fill a matching quartz cuvette with the sample solution.
-
Place the blank and sample cuvettes in the respective holders in the spectrophotometer.
-
Scan the sample from a starting wavelength (e.g., 400 nm) to an ending wavelength (e.g., 200 nm).
-
-
Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength of maximum absorbance (λₘₐₓ).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizing Spectroscopic Analysis Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between isomer structure and the resulting spectroscopic data.
Caption: General workflow for the spectroscopic analysis and identification of difluoromethylnitrobenzene isomers.
Caption: Relationship between isomer structure and its influence on spectroscopic properties.
Conclusion
A Researcher's Guide to Investigating the Cross-Reactivity of 1-(difluoromethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of the chemical compound 1-(difluoromethyl)-3-nitrobenzene. In the absence of direct experimental data on this specific molecule, this document outlines a comparative approach, detailing potential cross-reactants, robust experimental protocols, and methods for data interpretation. This guide is intended to serve as a foundational resource for researchers initiating selectivity and specificity studies in the context of immunoassays or early-stage drug discovery.
Introduction to this compound and Cross-Reactivity
This compound is a nitroaromatic compound. The specificity of interactions with this molecule is a critical parameter in various research and development applications, from environmental analysis to pharmaceuticals. Cross-reactivity, the phenomenon where related but distinct molecules bind to the same antibody or receptor, can lead to inaccurate measurements in immunoassays or unintended biological effects (off-target effects) in drug development.[1] Therefore, rigorous cross-reactivity studies are essential to validate the selectivity of any assay or the specificity of a potential drug candidate.
Potential Cross-Reactants for Comparison
A crucial first step in a cross-reactivity study is to identify and source structurally similar compounds. The degree of cross-reactivity often correlates with structural homology. Based on the structure of this compound, the following compounds are proposed as primary candidates for a comparative analysis.
Table 1: Proposed Potential Cross-Reactants
| Compound Name | CAS Number | Molecular Formula | Key Structural Differences from Target Compound |
| 1-Fluoro-3-nitrobenzene | 402-67-5 | C₆H₄FNO₂ | Replacement of difluoromethyl group with a fluorine atom.[2] |
| 3-Nitrotoluene | 99-08-1 | C₇H₇NO₂ | Replacement of difluoromethyl group with a methyl group. |
| 1,3-Dinitrobenzene | 99-65-0 | C₆H₄N₂O₄ | Replacement of difluoromethyl group with a nitro group. |
| 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene | 454-73-9 | C₇H₃F₄NO₂ | Addition of a trifluoromethyl group.[3] |
| 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 | C₇H₅F₂NO₂ | Different substitution pattern on the benzene ring.[4] |
Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
To quantify the cross-reactivity of the compounds listed in Table 1, a competitive ELISA is a suitable and widely used method.[5][6] This protocol assumes the availability of a specific antibody raised against this compound.
Objective: To determine the concentration of each potential cross-reactant required to inhibit the binding of a this compound-peroxidase conjugate to a specific antibody by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Specific antibody against this compound
-
This compound-peroxidase (HRP) conjugate
-
This compound standard
-
Potential cross-reactants (from Table 1)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Antibody Coating: Dilute the specific antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in Wash Buffer.
-
Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.
-
Immediately add 50 µL of the this compound-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the wash step as in step 2.
-
Substrate Addition: Add 100 µL of Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Presentation and Analysis
The data obtained from the competitive ELISA should be analyzed to determine the IC50 value for the target compound and each potential cross-reactant. The percent cross-reactivity can then be calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
The results can be summarized in a table for easy comparison.
Table 2: Hypothetical Cross-Reactivity Data for this compound
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 1-Fluoro-3-nitrobenzene | 250 | 4.0% |
| 3-Nitrotoluene | 800 | 1.25% |
| 1,3-Dinitrobenzene | >10,000 | <0.1% |
| 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene | 5,000 | 0.2% |
| 1,5-Difluoro-3-methyl-2-nitrobenzene | >10,000 | <0.1% |
Visualizing the Process and Concepts
Diagrams can effectively illustrate the underlying principles and workflows.
Caption: Principle of Competitive ELISA.
Caption: Experimental Workflow for Cross-Reactivity ELISA.
Conclusion
This guide provides a systematic approach for conducting cross-reactivity studies on this compound. By comparing it against structurally similar compounds using a detailed competitive ELISA protocol, researchers can generate crucial data to assess the specificity of their methods or the selectivity of a molecule of interest. The principles and methodologies outlined here are broadly applicable and can be adapted for other compounds and assay formats, forming a vital part of rigorous scientific validation in research and development.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene | C7H3F4NO2 | CID 15272400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,5-Difluoro-3-methyl-2-nitrobenzene | C7H5F2NO2 | CID 58765851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
Benchmarking the Reactivity of 1-(Difluoromethyl)-3-nitrobenzene: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the electrophilic reactivity of novel compounds is paramount for predicting potential interactions with biological nucleophiles and guiding rational drug design. This guide provides a framework for benchmarking the reactivity of 1-(difluoromethyl)-3-nitrobenzene against a spectrum of common electrophiles using the established Mayr-Patz electrophilicity scale.
The electrophilicity of a compound, a measure of its ability to accept electrons, is a critical parameter in drug development. It can inform the potential for covalent bond formation with biological targets, as well as potential off-target effects and toxicity.[1] this compound, with its electron-withdrawing nitro group and difluoromethyl group, is an electrophile of interest. Quantitatively benchmarking its reactivity allows for a direct comparison with other electrophilic species, aiding in the prediction of its chemical behavior in complex biological systems.
The Mayr-Patz equation, log k = sN(N + E), provides a robust and widely accepted linear free-energy relationship for quantifying polar organic reactivity.[2] In this equation, k is the second-order rate constant, sN is a nucleophile-specific sensitivity parameter, N is the nucleophilicity parameter of a given nucleophile, and E is the electrophilicity parameter of the electrophile.[2] By determining the E parameter for this compound, its reactivity can be placed on a comprehensive scale and compared with hundreds of other electrophiles.[3]
Quantitative Comparison of Electrophiles
| Electrophile | Electrophilicity Parameter (E) | Reference |
| 4-Nitrobenzenediazonium ion | +8.02 | [3] |
| 1,3,5-Trinitrobenzene | -10.33 | [3] |
| 4-Nitrobenzaldehyde | -13.59 | [3] |
| 2,4-Dinitrochlorobenzene | -14.39 | [3] |
| Benzaldehyde | -18.79 | [3] |
| N-Methyl-N-4-nitrophenyl-2,4,6-trinitroanilinium chloride | -21.46 | [3] |
| 4-Chlorobenzaldehyde | -22.39 | [3] |
| 1-Chloro-2,4-dinitrobenzene | -23.11 | [3] |
| Acrylonitrile | -29.60 | [3] |
Experimental Protocol for Determining the Electrophilicity Parameter (E)
The following is a detailed methodology for the experimental determination of the electrophilicity parameter (E) for this compound, based on the principles of the Mayr-Patz methodology.[4][5]
Objective: To determine the electrophilicity parameter (E) of this compound by measuring the second-order rate constants (k) of its reactions with a series of reference nucleophiles of known nucleophilicity (N) and sensitivity (sN).
Materials:
-
This compound (high purity)
-
A selection of reference nucleophiles with well-characterized N and sN parameters (e.g., substituted enamines, carbanions, or electron-rich alkenes from Mayr's database).[3]
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
UV/Vis spectrophotometer with a stopped-flow or conventional mixing apparatus
-
Thermostatted cell holder
-
Standard laboratory glassware and reagents for solution preparation
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1.0 x 10⁻³ M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the reference nucleophiles at various concentrations. The concentrations should be chosen to ensure pseudo-first-order kinetic conditions (at least a 10-fold excess of the nucleophile over the electrophile).
-
-
Kinetic Measurements:
-
The reactions are monitored by following the change in absorbance of the reaction mixture over time using a UV/Vis spectrophotometer. The wavelength for monitoring should be chosen at the maximum absorbance of the product or the disappearance of a reactant, where there is minimal spectral overlap.
-
For fast reactions, a stopped-flow apparatus is used. For slower reactions, a conventional spectrophotometer with rapid mixing capabilities is suitable.
-
Equilibrate the solutions of the electrophile and the nucleophile to a constant temperature (typically 20°C) in the thermostatted cell holder.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Record the absorbance change as a function of time until the reaction is complete.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (kobs) is determined by fitting the absorbance versus time data to a single exponential function.
-
The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile in excess: k = kobs / [Nucleophile].
-
Repeat the kinetic measurements with at least three different reference nucleophiles.
-
-
Determination of the Electrophilicity Parameter (E):
-
Rearrange the Mayr-Patz equation to: log k / sN = N + E.
-
For each reference nucleophile, plot (log k / sN) - N versus the electrophile. The resulting value is the electrophilicity parameter, E.
-
Alternatively, plot log k for the reactions of this compound with the various reference nucleophiles against their known N parameters. The data should yield a linear correlation. The electrophilicity parameter E can be determined from the intercept of this plot, assuming an average sN value or by a multiparameter fit.[4]
-
Visualizing the Workflow and Relationships
To clarify the experimental and logical framework, the following diagrams are provided.
Caption: Experimental workflow for determining the electrophilicity parameter (E).
Caption: Logical relationship of the Mayr-Patz equation for predicting reaction rates.
By following the outlined experimental protocol and utilizing the comparative data, researchers can effectively benchmark the reactivity of this compound. This quantitative understanding of its electrophilicity is a crucial step in the development of novel therapeutics, enabling more informed decisions regarding efficacy, selectivity, and safety.
References
- 1. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]
- 3. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
- 4. Research Prof. H. Mayr [cup.uni-muenchen.de]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to Purity Confirmation of Synthesized 1-(Difluoromethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of purity for newly synthesized compounds is a cornerstone of chemical research and drug development. For a molecule such as 1-(difluoromethyl)-3-nitrobenzene, which incorporates both a nitroaromatic group and a difluoromethyl moiety, a multi-faceted analytical approach is imperative. This guide provides a comparative overview of the primary analytical methods for purity determination, complete with experimental protocols and supporting data from analogous compounds to illustrate expected outcomes.
Comparison of Analytical Methods
A combination of chromatographic and spectroscopic techniques, alongside elemental analysis, provides a comprehensive assessment of the purity of this compound. Each method offers unique insights into the identity and quantity of the target compound and potential impurities.
| Analytical Method | Principle | Information Provided | Typical Purity Specification | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Quantitative purity (area %), retention time (t R ), detection of non-volatile impurities. | >98% | High resolution, quantitative accuracy, suitable for non-volatile and thermally labile compounds. | Requires a chromophore for UV detection, retention time is not an absolute identifier. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection and fragmentation analysis. | Qualitative identification of volatile impurities, confirmation of molecular weight, and structural information from fragmentation patterns. | Confirmation of identity and absence of volatile impurities. | High sensitivity and specificity, provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing information about the chemical environment of the nuclei. | Unambiguous structural confirmation, identification of positional isomers and other structural impurities. | Conforms to expected structure. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, quantitative analysis can be complex. |
| Elemental Analysis (CHN) | Combustion of the sample to convert elements to simple gases (CO₂, H₂O, N₂), which are then quantified. | Confirmation of the elemental composition (Carbon, Hydrogen, Nitrogen) of the bulk sample. | Within ±0.4% of theoretical values. | Provides fundamental confirmation of the empirical formula. | Does not distinguish between the target compound and isomers, requires a relatively pure sample for accurate results. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the analysis of nitroaromatic and organofluorine compounds and should be optimized for the specific instrumentation used.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by quantifying the percentage of the main component and detecting any non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for nitroaromatic compounds. A starting condition could be 50:50 (v/v) acetonitrile:water, ramping to 95:5 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight of this compound and identify any volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: The mass spectrum of the major peak should correspond to the molecular weight of this compound (173.12 g/mol ). The fragmentation pattern can provide structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural confirmation of the synthesized this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number, environment, and coupling of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atoms in the difluoromethyl group.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H, ¹³C, and ¹⁹F NMR spectra should be consistent with the structure of this compound. For reference, the ¹H NMR spectrum of nitrobenzene shows signals in the aromatic region between 7.5 and 8.3 ppm.[1] The difluoromethyl group is expected to show a characteristic triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms, and a corresponding signal in the ¹⁹F NMR spectrum.
Elemental Analysis
Objective: To confirm the elemental composition of the synthesized compound.
-
Instrumentation: A CHN elemental analyzer.
-
Procedure: A precisely weighed sample (typically 1-3 mg) is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by thermal conductivity or other detection methods. For fluorinated compounds, special reagents may be required in the combustion tube to trap fluorine and prevent interference.
-
Data Analysis: The experimentally determined weight percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values calculated for the molecular formula C₇H₅F₂NO₂ (C: 48.57%, H: 2.91%, N: 8.09%).
Workflow for Purity Confirmation
The logical flow for confirming the purity of a newly synthesized batch of this compound is depicted in the following workflow diagram.
Caption: A logical workflow for the comprehensive purity assessment of synthesized this compound.
References
Computational Modeling of 1-(difluoromethyl)-3-nitrobenzene Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the computationally predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 1-(difluoromethyl)-3-nitrobenzene. In the absence of direct experimental data for this specific compound, this document serves as a reference for computationally-derived characteristics, offering a baseline for future experimental validation. The predicted properties are compared with those of the structurally similar compound, 1-fluoro-3-nitrobenzene, to provide additional context. Furthermore, detailed experimental protocols for key validation assays are provided to guide researchers in confirming these in silico findings.
Physicochemical Properties: In Silico Predictions
The physicochemical properties of a compound are fundamental to its behavior in a biological system. Various computational models are employed to predict these characteristics early in the drug discovery process. Below is a summary of predicted properties for this compound and, for comparison, 1-fluoro-3-nitrobenzene, sourced from publicly available chemical databases.
| Property | This compound | 1-fluoro-3-nitrobenzene | Prediction Tool/Source |
| Molecular Weight | 173.12 g/mol | 141.10 g/mol | PubChem |
| LogP (o/w) | 2.20 | 1.9 | SwissADME, PubChem |
| Water Solubility (LogS) | -2.75 | -2.5 | SwissADME |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | 43.6 Ų | SwissADME |
| Hydrogen Bond Acceptors | 2 | 2 | SwissADME |
| Hydrogen Bond Donors | 0 | 0 | SwissADME |
| Rotatable Bonds | 1 | 1 | SwissADME |
ADMET Properties: A Computational Assessment
The ADMET profile of a compound is a critical determinant of its clinical success. In silico tools provide early insights into a molecule's likely pharmacokinetic and toxicity profiles. The following table summarizes the predicted ADMET properties for this compound.
| ADMET Property | Predicted Outcome for this compound | Prediction Tool |
| Gastrointestinal Absorption | High | SwissADME |
| Blood-Brain Barrier Permeant | Yes | SwissADME |
| P-glycoprotein Substrate | No | SwissADME |
| CYP1A2 Inhibitor | Yes | SwissADME |
| CYP2C19 Inhibitor | No | SwissADME |
| CYP2C9 Inhibitor | Yes | SwissADME |
| CYP2D6 Inhibitor | No | SwissADME |
| CYP3A4 Inhibitor | No | SwissADME |
| Ames Mutagenicity | Likely Mutagen | PreADMET |
| hERG Inhibition | Low Risk | PreADMET |
Computational Workflow for Property Prediction
The following diagram illustrates a generalized workflow for the computational prediction of small molecule properties, a process central to modern drug discovery and chemical safety assessment.
Caption: A generalized workflow for in silico small molecule property prediction.
Experimental Protocols for Validation
To validate the computationally predicted properties of this compound, a series of in vitro experiments are essential. The following are detailed protocols for key assays.
Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)
The shake-flask method is a standard approach for experimentally determining the LogP of a compound.[1][2][3]
-
Principle: The compound is partitioned between n-octanol and water. The concentration of the compound in each phase is measured at equilibrium to determine the partition coefficient.[1]
-
Materials:
-
This compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical instrument (e.g., HPLC-UV, GC-MS)
-
-
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of the stock solution to a centrifuge tube.
-
Add a known volume of the other solvent (n-octanol or water) to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully collect aliquots from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the LogP value using the formula: LogP = log10 ([Concentration]octanol / [Concentration]water).
-
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[4][5][6]
-
Principle: The compound is incubated with liver microsomes or hepatocytes, and the decrease in its concentration over time is measured to determine its metabolic stability.[6]
-
Materials:
-
This compound
-
Pooled human liver microsomes or cryopreserved human hepatocytes
-
NADPH regenerating system (for microsomes)
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
Positive control compounds (high and low clearance)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
-
-
Procedure:
-
Thaw liver microsomes or hepatocytes according to the supplier's instructions.
-
Prepare the incubation mixture containing the liver preparation, buffer, and the test compound at a final concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system (for microsomes).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Plot the natural logarithm of the percentage of the compound remaining versus time and determine the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.
-
Caco-2 Permeability Assay
This assay is widely used to predict in vivo intestinal absorption of drugs.[7][8]
-
Principle: The transport of the compound across a monolayer of Caco-2 cells, which differentiate to form a barrier similar to the intestinal epithelium, is measured.[7]
-
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
-
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Wash the cell monolayer with transport buffer.
-
Add the test compound to the apical (A) side to measure apical-to-basolateral (A-to-B) transport, or to the basolateral (B) side for basolateral-to-apical (B-to-A) transport.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment.
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) can be used to identify potential active efflux.
-
hERG Inhibition Assay
This assay is crucial for assessing the risk of drug-induced cardiac arrhythmia.[9][10][11]
-
Principle: The effect of the compound on the current flowing through the hERG potassium channel expressed in a stable cell line is measured using patch-clamp electrophysiology or a flux-based assay.[10][12]
-
Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK293-hERG)
-
Patch-clamp rig or a high-throughput automated electrophysiology platform
-
Extracellular and intracellular solutions
-
Positive control (e.g., E-4031)
-
-
Procedure (Automated Patch-Clamp):
-
Culture the hERG-expressing cells to the appropriate confluency.
-
Harvest and prepare a single-cell suspension.
-
Load the cells and the test compound solutions onto the automated patch-clamp system.
-
The system will automatically establish whole-cell patch-clamp recordings.
-
Record baseline hERG currents.
-
Apply a series of increasing concentrations of this compound to the cells.
-
Measure the hERG tail current at each concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Generate a concentration-response curve and determine the IC50 value.
-
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[13][14][15]
-
Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine. The ability of the test compound to cause reverse mutations that restore the ability of the bacteria to synthesize histidine is measured.[14]
-
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100)
-
Rat liver S9 fraction (for metabolic activation)
-
Minimal glucose agar plates
-
Top agar
-
Positive and negative controls
-
-
Procedure (Plate Incorporation Method):
-
Prepare different concentrations of this compound.
-
In separate test tubes, mix the test compound, the bacterial strain, and either the S9 mix (for metabolic activation) or a buffer.
-
Add molten top agar to the mixture and pour it onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.[13]
-
References
- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. oecd.org [oecd.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 5. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. microbiologyinfo.com [microbiologyinfo.com]
Safety Operating Guide
Proper Disposal of 1-(Difluoromethyl)-3-nitrobenzene: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1-(Difluoromethyl)-3-nitrobenzene, a halogenated nitroaromatic compound. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, refer to SDSs for structurally similar compounds like 1-fluoro-3-nitrobenzene and nitrobenzene for guidance on hazards. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
Key Hazards:
-
Toxicity: Nitroaromatic compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[3]
-
Flammability: While potentially a combustible liquid, it may not ignite readily. However, it can form explosive mixtures with air upon intense heating.[1]
-
Environmental Hazard: This compound may be harmful to aquatic life with long-lasting effects. Discharge into the environment must be avoided.[2][4]
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most crucial step in the disposal process.[5][6] Due to its chemical structure, this compound falls into the category of halogenated organic waste .[6][7]
Procedure:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene) for collecting waste containing this compound.[8][9]
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound." Note the approximate concentration and quantity.
-
Segregation:
Storage of Chemical Waste
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][11]
Storage Guidelines:
-
Keep the waste container tightly closed except when adding waste.[8][9][12]
-
Store the container in a well-ventilated area.[2]
-
Ensure secondary containment to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[8]
Disposal Protocol
Hazardous chemical waste such as this compound must not be disposed of down the drain or in regular trash.[12] Evaporation in a fume hood is also not a permissible disposal method.[12] The disposal must be handled by a licensed hazardous waste disposal company.
Step-by-Step Disposal:
-
Container Management: Once the waste container is full (no more than 90% capacity to allow for expansion), ensure the cap is securely tightened.[9]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.[8]
-
Documentation: Complete any required waste manifests or pickup request forms accurately, providing all necessary information about the waste composition.
Decontamination and Spill Management
In case of a spill, evacuate the area and ensure adequate ventilation.[13] Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent.[13] Collect the contaminated absorbent material and any contaminated debris into a designated hazardous waste container and dispose of it as halogenated organic waste.[4][13]
Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.[12] For acutely hazardous waste, this typically involves triple rinsing with a suitable solvent.[12] The rinsate must be collected and disposed of as hazardous waste.[12]
| Parameter | Guideline | Regulatory Basis (General) |
| Waste Classification | Halogenated Organic Waste | Resource Conservation and Recovery Act (RCRA) |
| Container Type | High-Density Polyethylene (HDPE) or other compatible material | 40 CFR § 262.16 |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Hazard Pictograms | 40 CFR § 262.16 |
| Storage Limit (SAA) | ≤ 55 gallons | 40 CFR § 262.15 |
| Storage Time Limit | Up to 1 year in SAA (if volume limits are not exceeded) | 40 CFR § 262.15 |
| Disposal Method | Incineration at a licensed facility | Varies by facility permit |
This table summarizes general guidelines. Always consult your local and institutional regulations for specific requirements.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. bucknell.edu [bucknell.edu]
- 7. uakron.edu [uakron.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ethz.ch [ethz.ch]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. vumc.org [vumc.org]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 1-(Difluoromethyl)-3-nitrobenzene
Essential Safety and Handling Guide for 1-(Difluoromethyl)-3-nitrobenzene
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 403-25-8) was publicly available at the time of this writing. The following guidance is based on the safety information for the closely related compound, 1-(Difluoromethyl)-4-fluoro-2-nitrobenzene, and the parent compound, nitrobenzene. It is imperative to treat this compound with extreme caution and to handle it as a hazardous substance.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein outlines operational procedures and disposal plans to ensure the safe management of this chemical in a laboratory setting.
Health Hazard Summary
Aromatic nitro compounds are generally toxic. Based on data for related compounds, this compound is expected to be toxic if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and potential respiratory irritation.[1] A primary health effect of nitrobenzene is methaemoglobinaemia, which impairs the oxygen-carrying capacity of the blood.[2] Symptoms of exposure can be delayed and may include headache, dizziness, cyanosis (bluish discoloration of the skin), and in severe cases, respiratory failure.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for nitrobenzene, which should be considered as a conservative reference for this compound in the absence of specific data.
| Property | Value | Reference Compound |
| Flash Point | 190°F (88°C) | Nitrobenzene |
| Boiling Point | 411.4°F (210.8°C) | Nitrobenzene |
| Vapor Density | 4.3 (Heavier than air) | Nitrobenzene |
| Specific Gravity | 1.2037 @ 68°F (20°C) (Denser than water) | Nitrobenzene |
| Lower Explosive Limit | 1.8% | Nitrobenzene |
Table 1: Physical and Chemical Properties of Nitrobenzene.[3]
Operational and Disposal Plans
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table outlines the required PPE.
| Body Part | Required PPE | Rationale |
| Hands | Chemically resistant gloves (e.g., Viton®, Butyl rubber). | To prevent skin contact and absorption. Aromatic nitro compounds are readily absorbed through the skin.[3] |
| Eyes/Face | Chemical safety goggles and a face shield. | To protect against splashes and vapors.[1] |
| Body | A chemically resistant lab coat or coveralls. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.[2] | To prevent skin contact and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges is required when working outside of a certified chemical fume hood or when vapors may be generated. | To prevent inhalation of toxic vapors. |
Table 2: Required Personal Protective Equipment.
Handling and Storage Protocol
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leaks upon receipt.
-
Wear appropriate PPE (gloves, lab coat, and eye protection) during unpacking.
-
Unpack the chemical in a well-ventilated area, preferably within a chemical fume hood.
-
Verify that the container is properly labeled and sealed.
-
Have spill control materials readily available.
Handling:
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Use spark-proof tools and equipment to prevent ignition, as the compound may be combustible.[3]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1]
-
Store away from heat, sparks, open flames, and other ignition sources.[4]
-
Keep away from incompatible materials such as strong oxidizing agents, reducing agents, and strong acids.[2][4]
-
Store in a locked cabinet or a designated secure area.[1]
Spill Management Protocol
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial spill kit.[1]
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Report: Report the spill to the appropriate environmental health and safety (EHS) personnel.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Do not mix with other waste streams.
-
-
Container Labeling:
-
Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow and Safety Logic
The following diagrams illustrate the logical flow for handling this compound and the decision-making process for ensuring safety.
Caption: Workflow for handling this compound.
Caption: Safety decision logic for handling the chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
